Product packaging for Isouvaretin(Cat. No.:CAS No. 61463-03-4)

Isouvaretin

Cat. No.: B1212272
CAS No.: 61463-03-4
M. Wt: 378.4 g/mol
InChI Key: WKYGVDYQMIWYES-UHFFFAOYSA-N
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Description

Isouvaretin is a natural product classified as a C-benzylated dihydrochalcone, a type of flavonoid-related compound . As a specialized chalcone, it is part of a class of molecules known for a wide spectrum of biological activities that are of significant interest in scientific research, including potential antioxidant, anti-inflammatory, and chemopreventive properties . The specific research applications, mechanism of action, and biological targets for this compound itself are not yet fully characterized and represent an area of active investigation. Researchers are exploring this compound to elucidate its unique properties and potential research value. This product is strictly labeled For Research Use Only (RUO) . It is not intended for use in diagnostic procedures, clinical applications, or for any human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H22O5 B1212272 Isouvaretin CAS No. 61463-03-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61463-03-4

Molecular Formula

C23H22O5

Molecular Weight

378.4 g/mol

IUPAC Name

1-[4,6-dihydroxy-3-[(2-hydroxyphenyl)methyl]-2-methoxyphenyl]-3-phenylpropan-1-one

InChI

InChI=1S/C23H22O5/c1-28-23-17(13-16-9-5-6-10-18(16)24)20(26)14-21(27)22(23)19(25)12-11-15-7-3-2-4-8-15/h2-10,14,24,26-27H,11-13H2,1H3

InChI Key

WKYGVDYQMIWYES-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1C(=O)CCC2=CC=CC=C2)O)O)CC3=CC=CC=C3O

Other CAS No.

61463-03-4

Origin of Product

United States

Foundational & Exploratory

Isouvaretin (Isovitexin): A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isouvaretin, more commonly known as isovitexin, is a naturally occurring C-glycosylflavone, a type of flavonoid characterized by a glucose sugar moiety attached to the apigenin backbone. This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including potent anti-inflammatory and antioxidant properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known biological signaling pathways.

Natural Sources of this compound

This compound is widely distributed throughout the plant kingdom. It has been identified in a variety of plant species, often co-occurring with its isomer, vitexin. Some of the most notable natural sources are detailed in Table 1.

Table 1: Natural Sources of this compound (Isovitexin)

Plant SpeciesFamilyPlant PartReference(s)
Dalbergia hancieFabaceaeLeaves[1][2]
Patrinia villosa JussCaprifoliaceaeWhole plant[3]
Vitex agnus-castusLamiaceaeAerial parts, Fruits[4][5]
Passiflora incarnata L.PassifloraceaeAerial parts[6][7][8]
Avena sativa L. (Oat)PoaceaeBran[9]
Cannabis sativa L.Cannabaceae-
Euterpe oleracea (Açaí Palm)ArecaceaeFruit
Fagopyrum esculentum (Buckwheat)Polygonaceae-
Trigonella foenum-graecum (Fenugreek)Fabaceae-
Linum usitatissimum (Linseed)Linaceae-
Quercus sp. (Oak)Fagaceae-
Santalum sp. (Sandalwood)SantalaceaeLeaves[10]

Isolation and Purification Protocols

The isolation of this compound from its natural sources typically involves extraction with polar solvents, followed by various chromatographic techniques to separate it from other co-extracted compounds. Below are detailed protocols from published literature.

Protocol 1: Isolation from Dalbergia hancie Leaves

This protocol utilizes Soxhlet extraction followed by column and thin-layer chromatography[1][2].

1. Extraction:

  • Air-dry and powder the leaves of Dalbergia hancie.
  • Perform sequential Soxhlet extraction with solvents of increasing polarity: hexane, ethyl acetate, and methanol.
  • The methanol extract is expected to contain the highest concentration of this compound.

2. Chromatographic Separation:

  • Subject the crude methanol extract to column chromatography on silica gel.
  • Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient).
  • Monitor the fractions using thin-layer chromatography (TLC) and combine fractions containing the target compound.

3. Purification and Identification:

  • Further purify the combined fractions using preparative TLC or recrystallization.
  • Characterize the purified compound using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (LC-MS) to confirm the structure of isovitexin. The molecular mass of isovitexin is 432.38 g/mol [2].

Protocol 2: Preparative Separation from Patrinia villosa by High-Speed Counter-Current Chromatography (HSCCC)

This method provides an efficient one-step separation of isovitexin[3].

1. Sample Preparation:

  • Extract the powdered whole plant of Patrinia villosa with a suitable solvent (e.g., 70% ethanol).
  • Concentrate the extract under reduced pressure to obtain a crude extract.

2. HSCCC Separation:

  • Solvent System: Utilize a two-phase solvent system composed of ethyl acetate-n-butanol-water (2:1:3, v/v/v).
  • Procedure:
  • Thoroughly equilibrate the selected solvent system in a separation funnel.
  • Separate the two phases shortly before use. The upper phase serves as the stationary phase, and the lower phase as the mobile phase.
  • Fill the multilayer coil column entirely with the stationary phase.
  • Rotate the apparatus at a specific speed (e.g., 800 rpm) while pumping the mobile phase into the head end of the column at a defined flow rate (e.g., 2.0 mL/min).
  • Once hydrodynamic equilibrium is reached, inject the crude extract solution.
  • Fraction Collection and Analysis:
  • Continuously monitor the effluent with a UV detector at a suitable wavelength (e.g., 254 nm).
  • Collect fractions at regular intervals.
  • Analyze the purity of the collected fractions containing isovitexin by High-Performance Liquid Chromatography (HPLC).

Quantitative Data from Patrinia villosa Isolation

ParameterValueReference
Amount of Crude Extract250 mg[3]
Yield of Isovitexin42.9 mg[3]
Purity of Isovitexin99.3% (as determined by HPLC)[3]
Protocol 3: Extraction from Sandalwood Leaves

This patented method outlines a process for obtaining isovitexin from sandalwood leaves[10].

1. Extraction:

  • Pulverize sandalwood leaves and subject them to ultrasonic extraction with an alcohol solvent, such as ethanol.

2. Liquid-Liquid Extraction:

  • Sequentially extract the alcohol extract with petroleum ether, chloroform, and ethyl acetate.
  • Collect the ethyl acetate fraction.

3. Column Chromatography and Recrystallization:

  • Subject the concentrated ethyl acetate extract to silica gel column chromatography.
  • Use a gradient elution system, for example, with varying ratios of ethyl acetate, methanol, and formic acid.
  • Collect the eluent containing isovitexin and purify it by recrystallization.

Biological Activity and Signaling Pathways

This compound has been shown to possess significant anti-inflammatory and antioxidant activities. Its mechanism of action involves the modulation of key inflammatory signaling pathways.

Inhibition of the NF-κB Signaling Pathway

One of the primary anti-inflammatory mechanisms of this compound is its ability to inhibit the activation of Nuclear Factor-kappa B (NF-κB). NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.

Role as a JNK1/2 Inhibitor

The inhibition of NF-κB by this compound is, at least in part, mediated through its activity as an inhibitor of c-Jun N-terminal kinases 1 and 2 (JNK1/2). JNKs are a family of mitogen-activated protein kinases (MAPKs) that are activated by stress stimuli and play a critical role in inflammatory responses. By inhibiting JNK1/2, this compound prevents the downstream signaling events that lead to NF-κB activation.

Below is a diagram illustrating the proposed mechanism of action for this compound in the JNK/NF-κB signaling pathway.

Isouvaretin_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 JNK_Pathway JNK Pathway TLR4->JNK_Pathway IKK IKK Complex JNK_Pathway->IKK This compound This compound (Isovitexin) This compound->JNK_Pathway Inhibition IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB_IκBα_complex NF-κB-IκBα (Inactive) IκBα->NFκB_IκBα_complex NFκB_p65_p50 NF-κB (p65/p50) NFκB_p65_p50->NFκB_IκBα_complex Nucleus Nucleus NFκB_p65_p50->Nucleus Translocation NFκB_IκBα_complex->IκBα NFκB_IκBα_complex->NFκB_p65_p50 Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) Nucleus->Inflammatory_Genes

Caption: this compound's inhibition of the JNK signaling pathway.

The diagram illustrates that external inflammatory stimuli, such as lipopolysaccharide (LPS), activate Toll-like receptor 4 (TLR4), leading to the activation of the JNK signaling pathway. This, in turn, activates the IKK complex, which phosphorylates IκBα, leading to its degradation. The degradation of IκBα releases the NF-κB dimer (p65/p50), allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound exerts its anti-inflammatory effect by inhibiting the JNK pathway, thereby preventing the downstream activation of NF-κB.

Experimental Workflow for Isolation and Identification

The general workflow for the isolation and identification of this compound from a plant source is depicted in the following diagram.

Isolation_Workflow Plant_Material Plant Material (e.g., leaves, whole plant) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Extraction (e.g., Soxhlet, Maceration, Ultrasonic) Drying_Grinding->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Fractionation (e.g., Liquid-Liquid Extraction) Crude_Extract->Fractionation Active_Fraction Active Fraction (e.g., Ethyl Acetate or Methanol) Fractionation->Active_Fraction Chromatography Chromatographic Separation (Column, HSCCC, Prep-TLC) Active_Fraction->Chromatography Pure_this compound Pure this compound Chromatography->Pure_this compound Identification Structural Elucidation (NMR, MS) Pure_this compound->Identification

Caption: General workflow for this compound isolation.

Conclusion

This compound is a promising natural compound with well-documented anti-inflammatory and antioxidant properties. Its widespread availability in various plant sources, combined with established isolation and purification protocols, makes it an attractive candidate for further research and development in the pharmaceutical and nutraceutical industries. The elucidation of its inhibitory effects on the JNK/NF-κB signaling pathway provides a solid foundation for understanding its therapeutic potential in managing inflammatory conditions. This guide serves as a comprehensive resource for professionals seeking to explore the scientific and commercial potential of this compound.

References

Isouvaretin chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Isouvaretin, a chemical compound with the molecular formula C23H22O5, remains a molecule of significant interest yet limited documented research. This guide synthesizes the currently available public data on its chemical structure and predicted properties. At present, there is a notable absence of comprehensive experimental data regarding its physicochemical properties, spectroscopic characteristics, biological activities, and established experimental protocols. This document serves to consolidate the known information and highlight the areas requiring further investigation by the scientific community.

Chemical Structure and Identification

This compound is chemically identified as 1-[4,6-dihydroxy-3-[(2-hydroxyphenyl)methyl]-2-methoxyphenyl]-3-phenylpropan-1-one. Its structure is characterized by a central methoxyphenyl ring substituted with hydroxyl groups, a benzyl group, and a phenylpropan-1-one chain.

Structural Identifiers

For precise identification and use in computational chemistry applications, the following identifiers are available for this compound:

Identifier TypeValue
IUPAC Name 1-[4,6-dihydroxy-3-[(2-hydroxyphenyl)methyl]-2-methoxyphenyl]-3-phenylpropan-1-one[1]
Molecular Formula C23H22O5[1]
SMILES COC1=C(C(=CC(=C1C(=O)CCC2=CC=CC=C2)O)O)CC3=CC=CC=C3O[1]
InChI InChI=1S/C23H22O5/c1-28-23-17(13-16-9-5-6-10-18(16)24)20(26)14-21(27)22(23)19(25)12-11-15-7-3-2-4-8-15/h2-10,14,24,26-27H,11-13H2,1H3[1]

Physicochemical Properties

PropertyPredicted ValueSource
Molecular Weight 378.4 g/mol PubChem
XLogP3 4.9PubChem[1]
Hydrogen Bond Donor Count 3PubChem
Hydrogen Bond Acceptor Count 5PubChem
Rotatable Bond Count 7PubChem

Spectroscopic Data

A comprehensive experimental spectroscopic profile for this compound, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, is not currently documented in publicly accessible literature. Mass spectrometry data, specifically predicted collision cross-section values, are available from computational models.

Predicted Mass Spectrometry Data
Adductm/zPredicted CCS (Ų)
[M+H]⁺379.15401190.2
[M+Na]⁺401.13595196.5
[M-H]⁻377.13945196.3
[M+NH₄]⁺396.18055199.7
[M+K]⁺417.10989191.3
[M+H-H₂O]⁺361.14399181.0
[M+HCOO]⁻423.14493208.2
[M+CH₃COO]⁻437.16058214.4
Data sourced from PubChem predictions.[1]

Biological Activity and Signaling Pathways

As of the date of this guide, there is no published research detailing the biological activities or the mechanism of action of this compound. Consequently, no signaling pathways modulated by this compound have been identified, and therefore, no pathway diagrams can be provided.

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, or biological evaluation of this compound are not available in the current body of scientific literature. The development and publication of such methods are crucial for advancing the study of this compound.

Conclusion and Future Directions

This compound presents as a chemical entity with a defined structure but a significant lack of characterization. The information available is currently limited to its structural identifiers and computationally predicted properties. There is a clear need for foundational research to determine its physicochemical properties, acquire comprehensive spectroscopic data, and investigate its potential biological activities. Such studies would be invaluable for the scientific and drug development communities, potentially unlocking new therapeutic applications. Researchers are encouraged to undertake the synthesis and experimental evaluation of this compound to fill the existing knowledge gap.

References

The Anticancer Mechanisms of Isovitexin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Molecular Pathways and Cellular Effects of a Promising Natural Compound

Introduction

Isovitexin, a C-glycosyl flavone found in various medicinal plants, has emerged as a compound of significant interest in oncology research. Mounting evidence suggests its potential as an anticancer agent, attributed to its ability to modulate a range of cellular processes critical for cancer cell survival and proliferation. This technical guide provides a comprehensive overview of the known mechanisms of action of isovitexin in cancer cells, with a focus on its impact on key signaling pathways, apoptosis, and the cell cycle. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of isovitexin's anticancer properties.

Core Mechanism of Action: A Multi-pronged Attack on Cancer Cells

Isovitexin exerts its anticancer effects through a multifaceted approach, simultaneously targeting several key cellular processes that are often dysregulated in cancer. The primary mechanisms include the induction of programmed cell death (apoptosis), halting of the cell division cycle (cell cycle arrest), and the modulation of critical intracellular signaling pathways that govern cell growth, survival, and proliferation.

Induction of Apoptosis

A key hallmark of an effective anticancer agent is its ability to induce apoptosis in malignant cells. Isovitexin has been shown to trigger this process through the intrinsic pathway, which is characterized by the involvement of mitochondria.

Key Molecular Events:

  • Modulation of Bcl-2 Family Proteins: Isovitexin alters the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Specifically, it upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane.

  • Caspase Activation: The disruption of the mitochondrial membrane potential results in the release of cytochrome c into the cytoplasm. This, in turn, triggers the activation of a cascade of cysteine-aspartic proteases known as caspases. Isovitexin treatment has been shown to lead to the cleavage and activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3 and -7).

  • PARP Cleavage: Activated executioner caspases cleave various cellular substrates, including poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. The cleavage of PARP is a well-established marker of apoptosis.

Experimental Workflow for Apoptosis Detection:

cluster_workflow Apoptosis Assay Workflow start Cancer Cell Culture treatment Treat with Isovitexin start->treatment harvest Harvest Cells treatment->harvest staining Annexin V-FITC/PI Staining harvest->staining analysis Flow Cytometry Analysis staining->analysis results Quantification of Apoptotic Cells analysis->results

Caption: A general workflow for assessing isovitexin-induced apoptosis using Annexin V/PI staining and flow cytometry.

Cell Cycle Arrest

In addition to inducing apoptosis, isovitexin can halt the progression of the cell cycle, thereby inhibiting the proliferation of cancer cells. The primary phase of the cell cycle affected by isovitexin is the G2/M phase.[1]

Key Molecular Events:

  • Modulation of Cyclins and Cyclin-Dependent Kinases (CDKs): The progression through the cell cycle is tightly regulated by the interplay of cyclins and CDKs. Isovitexin has been observed to downregulate the expression of key G2/M phase regulators, including Cyclin B1 and CDK1.

  • Upregulation of CDK Inhibitors: Isovitexin can also upregulate the expression of cyclin-dependent kinase inhibitors (CKIs) such as p21.[2] p21 can bind to and inhibit the activity of cyclin-CDK complexes, leading to cell cycle arrest.

Experimental Workflow for Cell Cycle Analysis:

cluster_workflow Cell Cycle Analysis Workflow start Cancer Cell Culture treatment Treat with Isovitexin start->treatment harvest Harvest & Fix Cells treatment->harvest staining Propidium Iodide (PI) Staining harvest->staining analysis Flow Cytometry Analysis staining->analysis results Cell Cycle Phase Distribution analysis->results

Caption: A typical workflow for analyzing the effect of isovitexin on the cell cycle using propidium iodide staining and flow cytometry.

Modulation of Key Signaling Pathways

Isovitexin's anticancer activity is intricately linked to its ability to interfere with crucial intracellular signaling pathways that are frequently hyperactivated in cancer.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature of many cancers. Isovitexin has been shown to effectively inhibit this pathway.[3]

Mechanism of Inhibition:

  • Isovitexin treatment leads to a decrease in the phosphorylation of key components of this pathway, including PI3K, Akt, and mTOR.[3] This inhibition prevents the downstream signaling cascade that promotes cell survival and proliferation.

cluster_pi3k Isovitexin's Effect on the PI3K/Akt/mTOR Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Phosphorylates mTOR mTOR Akt->mTOR Phosphorylates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Isovitexin Isovitexin Isovitexin->PI3K Inhibits Phosphorylation Isovitexin->Akt Inhibits Phosphorylation Isovitexin->mTOR Inhibits Phosphorylation cluster_mapk Isovitexin's Effect on the MAPK Pathway GrowthFactors Growth Factors Ras Ras GrowthFactors->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Isovitexin Isovitexin Isovitexin->ERK Inhibits Phosphorylation cluster_stat3 Isovitexin's Effect on the STAT3 Pathway Cytokines Cytokines/Growth Factors JAK JAK Cytokines->JAK STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription Isovitexin Isovitexin Isovitexin->STAT3 Inhibits Phosphorylation

References

Isouvaretin: A Technical Guide to its Discovery, Properties, and Scientific History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isouvaretin, a novel C-benzylflavanone, represents a unique molecular architecture within the broader class of flavonoids. First isolated from the stem bark of Uvaria chamae, this natural product has demonstrated significant cytotoxic activities, marking it as a compound of interest for further investigation in oncology and related fields. This technical guide provides a comprehensive overview of the discovery, history, and known biological activities of this compound. It includes detailed experimental protocols derived from seminal publications, quantitative data on its cytotoxic effects, and diagrams of relevant experimental workflows. This document is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Discovery and Initial Characterization

This compound was first reported in 1976 by Hufford, Lasswell, and their colleagues in the Journal of Organic Chemistry.[1] It was isolated concurrently with a related compound, uvaretin, from the stem bark of the medicinal plant Uvaria chamae P. Beauv. (Annonaceae).[1][2] The discovery was significant as this compound and uvaretin were identified as the first examples of C-benzylflavanones, a new subclass of flavonoids.[1]

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, including ultraviolet (UV) and infrared (IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.[1] Its chemical formula was determined to be C23H22O5.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC23H22O5[1]
Molecular Weight378.42 g/mol [1]
ClassC-benzylflavanone[1]
AppearanceAmorphous solid[1]

Biological Activity: Cytotoxicity

The initial biological screening of this compound revealed its potential as a cytotoxic agent. The compound was tested against the P-388 lymphocytic leukemia cell line and demonstrated significant activity.[1] Subsequent studies have further explored its cytotoxic profile against other cancer cell lines.

Quantitative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxic activity of this compound.

Cell LineAssay TypeActivity MetricValueReference
P-388 lymphocytic leukemiaIn vitro cytotoxicityED501.8 µg/mL[1]
HL-60 (human promyelocytic leukemia)In vitro cytotoxicityIC5024.7 µM[3]

Experimental Protocols

This section provides a detailed description of the experimental procedures for the isolation of this compound from Uvaria chamae, as adapted from the original discovery publication.

Isolation of this compound from Uvaria chamae

The workflow for the isolation of this compound is depicted in the following diagram.

experimental_workflow plant_material Dried, milled stem bark of Uvaria chamae extraction Soxhlet extraction with n-hexane, followed by 95% ethanol plant_material->extraction partition Partition of ethanol extract between 90% methanol and n-hexane extraction->partition methanol_phase Methanol-soluble fraction partition->methanol_phase column_chromatography Silicic acid column chromatography methanol_phase->column_chromatography elution Elution with chloroform-methanol gradient column_chromatography->elution fractions Collection of fractions elution->fractions purification Preparative thin-layer chromatography (TLC) fractions->purification This compound Pure this compound purification->this compound

Figure 1: Experimental workflow for the isolation of this compound.

Detailed Steps:

  • Plant Material Preparation: The stem bark of Uvaria chamae is collected, dried, and milled to a fine powder.

  • Extraction: The powdered bark is first defatted by extraction with n-hexane in a Soxhlet apparatus. Subsequently, the defatted material is extracted with 95% ethanol.

  • Solvent Partitioning: The ethanol extract is concentrated and then partitioned between 90% methanol and n-hexane. The methanol-soluble fraction, containing the more polar compounds including this compound, is retained.

  • Column Chromatography: The methanol-soluble fraction is subjected to column chromatography on silicic acid.

  • Elution and Fractionation: The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing this compound are combined and further purified using preparative thin-layer chromatography to yield the pure compound.

Signaling Pathways and Mechanism of Action

To date, the specific signaling pathways modulated by this compound and its precise mechanism of cytotoxic action have not been extensively elucidated. The initial discovery focused on its isolation and preliminary cytotoxic screening. Further research is required to understand the molecular targets of this compound and the cellular processes it affects to exert its anti-cancer activity. A proposed logical relationship for future investigation is outlined below.

signaling_pathway This compound This compound cellular_uptake Cellular Uptake This compound->cellular_uptake molecular_target Molecular Target(s) (e.g., Kinases, Apoptotic Proteins) cellular_uptake->molecular_target downstream_effects Downstream Cellular Effects molecular_target->downstream_effects apoptosis Apoptosis downstream_effects->apoptosis cell_cycle_arrest Cell Cycle Arrest downstream_effects->cell_cycle_arrest cytotoxicity Cytotoxicity apoptosis->cytotoxicity cell_cycle_arrest->cytotoxicity

Figure 2: Proposed logical framework for investigating this compound's mechanism of action.

Synthesis

Currently, there are no published, detailed total synthesis protocols specifically for this compound. The synthesis of C-benzylflavanones remains a challenging area of organic chemistry.

Future Perspectives

This compound's unique chemical structure and demonstrated cytotoxicity warrant further investigation. Key areas for future research include:

  • Total Synthesis: Development of a robust and efficient synthetic route to this compound and its analogs. This would enable further structure-activity relationship (SAR) studies.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound to understand its cytotoxic effects.

  • In Vivo Efficacy: Evaluation of this compound's anti-tumor activity in animal models to assess its therapeutic potential.

  • Pharmacokinetic Profiling: Determination of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Conclusion

This compound stands as a pioneering discovery in the field of flavonoid chemistry. Its identification as a C-benzylflavanone opened up a new area of natural product research. While its biological activities are still being explored, the initial findings of its cytotoxicity against cancer cell lines suggest that this compound and its derivatives may hold promise for the development of novel therapeutic agents. This technical guide provides a solid foundation for researchers to build upon in their future investigations of this intriguing natural product.

References

The Enigmatic Pathway of C-Benzylated Flavanones: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthesis of C-benzylated flavanones, a unique class of flavonoids with potential applications in drug development and human health. While the upstream pathway leading to the flavanone core is well-established, the specific enzymatic C-benzylation of flavanones remains an underexplored area of plant biochemistry. This document synthesizes current knowledge on flavonoid biosynthesis and proposes a putative pathway for C-benzylation, offering a roadmap for researchers to explore this enigmatic enzymatic process. The content is tailored for researchers, scientists, and drug development professionals, providing detailed experimental protocols and data presentation to facilitate further investigation into this promising class of natural products.

Introduction to C-Benzylated Flavanones

Flavonoids are a diverse group of plant secondary metabolites known for their wide range of biological activities.[1] C-benzylated flavanones are a rare subclass of flavonoids characterized by the attachment of a benzyl group to the flavanone skeleton via a carbon-carbon bond. This structural modification significantly influences their lipophilicity and biological properties, making them intriguing candidates for pharmaceutical research. The natural occurrence of C-benzylated flavanones, such as those isolated from Sphaerocoryne gracilis, strongly suggests the existence of a dedicated biosynthetic pathway in plants. However, the specific enzymes responsible for this C-benzylation have yet to be identified and characterized.

The Established Biosynthetic Route to the Flavanone Core

The biosynthesis of all flavonoids, including C-benzylated flavanones, begins with the general phenylpropanoid pathway.[2] This well-characterized pathway converts the amino acid L-phenylalanine into 4-coumaroyl-CoA, a key precursor for flavonoid synthesis.

The subsequent steps leading to the formation of the flavanone naringenin are catalyzed by a series of enzymes:

  • Chalcone Synthase (CHS): This enzyme catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[3]

  • Chalcone Isomerase (CHI): Naringenin chalcone is then stereospecifically cyclized by CHI to produce the flavanone (2S)-naringenin.[3]

Naringenin serves as a crucial branch-point intermediate for the biosynthesis of a wide array of flavonoid classes.[2]

Flavanone Biosynthesis Pathway L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL 4-Coumaric Acid 4-Coumaric Acid Cinnamic Acid->4-Coumaric Acid C4H 4-Coumaroyl-CoA 4-Coumaroyl-CoA 4-Coumaric Acid->4-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone 4-Coumaroyl-CoA->Naringenin Chalcone CHS 3x Malonyl-CoA 3x Malonyl-CoA 3x Malonyl-CoA->Naringenin Chalcone Naringenin (A Flavanone) Naringenin (A Flavanone) Naringenin Chalcone->Naringenin (A Flavanone) CHI

Figure 1: General biosynthetic pathway leading to the flavanone naringenin.

Proposed Biosynthetic Pathway for C-Benzylation of Flavanones

The precise enzymatic mechanism for the C-benzylation of flavanones has not yet been elucidated in the scientific literature. However, based on the known principles of enzymatic C-alkylation of aromatic compounds in natural product biosynthesis, a hypothetical pathway can be proposed.[4] This proposed step involves a putative C-benzyltransferase that would catalyze the attachment of a benzyl group to the A-ring of the flavanone skeleton, typically at the C-6 or C-8 position.

The benzyl donor molecule is likely to be a benzyl diphosphate derivative, analogous to the prenyl diphosphates used by C-prenyltransferases.[5] The reaction would proceed via an electrophilic aromatic substitution mechanism, where the electron-rich A-ring of the flavanone attacks the carbocation generated from the benzyl donor.

Proposed C-Benzylation Pathway cluster_hypothetical Hypothetical Step Naringenin Naringenin C-Benzylated Flavanone C-Benzylated Flavanone Naringenin->C-Benzylated Flavanone Putative C-Benzyltransferase Benzyl Diphosphate Benzyl Diphosphate Benzyl Diphosphate->C-Benzylated Flavanone

Figure 2: Proposed enzymatic step for the C-benzylation of a flavanone.

Quantitative Data on Related Flavonoid-Modifying Enzymes

While no kinetic data is available for C-benzyltransferases acting on flavanones, the study of other flavonoid-modifying enzymes, such as C-glycosyltransferases (CGTs), can provide a valuable reference point for researchers. The kinetic parameters for these enzymes offer insights into the potential catalytic efficiencies and substrate affinities that might be expected from a putative C-benzyltransferase.

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Source Organism
UGT708G1 (FcCGT) 2-Hydroxynaringenin1205.344,167Fortunella crassifolia
UGT708G2 (CuCGT) 2-Hydroxynaringenin1504.832,000Citrus unshiu
OsCGT 2-Hydroxynaringenin250.0421,680Oryza sativa

Table 1: Kinetic parameters of selected flavonoid C-glycosyltransferases. The data presented here for CGTs can serve as a benchmark for future studies on C-benzyltransferases.

Experimental Protocols for Pathway Elucidation

The elucidation of the C-benzylated flavanone biosynthetic pathway requires a multi-faceted approach, combining biochemical assays, molecular biology techniques, and analytical chemistry. The following protocols are adapted from established methods for the characterization of flavonoid-modifying enzymes and can be applied to the study of a putative C-benzyltransferase.

Enzyme Assay for Putative C-Benzyltransferase Activity

This protocol describes a method to screen for and characterize the activity of a putative C-benzyltransferase from a plant source.

Enzyme Assay Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Plant_Tissue Plant Tissue (e.g., S. gracilis leaves) Crude_Extract Crude Protein Extract Plant_Tissue->Crude_Extract Homogenization Incubation Incubation at optimal temperature and pH Crude_Extract->Incubation Substrates Substrates: Flavanone (e.g., Naringenin) Benzyl Diphosphate Substrates->Incubation Quenching Reaction Quenching (e.g., with acid or organic solvent) Incubation->Quenching Extraction Product Extraction (e.g., with ethyl acetate) Quenching->Extraction HPLC_MS HPLC-MS/MS Analysis Extraction->HPLC_MS Data_Analysis Data Analysis and Quantification HPLC_MS->Data_Analysis

Figure 3: General workflow for the in vitro assay of a putative C-benzyltransferase.

Methodology:

  • Protein Extraction: Homogenize fresh or frozen plant tissue (e.g., leaves of Sphaerocoryne gracilis) in an appropriate extraction buffer containing protease inhibitors. Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the crude protein extract.

  • Reaction Mixture: Prepare a reaction mixture containing the crude protein extract, the flavanone substrate (e.g., naringenin), the benzyl donor (e.g., benzyl diphosphate), and a suitable buffer with required cofactors (e.g., Mg2+).

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

  • Reaction Termination and Product Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) or acid. Extract the products into the organic phase.

  • Analysis: Analyze the extracted products by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to identify and quantify the C-benzylated flavanone product.

Heterologous Expression and Purification of a Candidate C-Benzyltransferase

Once a candidate gene for a C-benzyltransferase is identified (e.g., through transcriptomics or homology-based screening), it can be heterologously expressed in a suitable host system (e.g., E. coli or yeast) for large-scale production and detailed characterization.

Methodology:

  • Gene Cloning: Amplify the coding sequence of the candidate gene and clone it into an appropriate expression vector.

  • Heterologous Expression: Transform the expression construct into a suitable host strain. Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).

  • Cell Lysis and Protein Purification: Harvest the cells, lyse them, and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

  • Enzyme Characterization: Use the purified enzyme to perform detailed kinetic studies (determination of Km and kcat) and to confirm its substrate specificity.

Quantitative Analysis by HPLC-MS/MS

A sensitive and specific High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method is essential for the detection and quantification of C-benzylated flavanones in plant extracts and in vitro enzyme assays.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a C18 reversed-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, using specific precursor-product ion transitions for the C-benzylated flavanone of interest.

Conclusion and Future Perspectives

The biosynthesis of C-benzylated flavanones represents a fascinating and largely unexplored area of plant natural product chemistry. While the upstream pathway to the flavanone core is well understood, the identification and characterization of the enzymes responsible for the C-benzylation step are critical missing pieces of the puzzle. The proposed pathway and experimental protocols outlined in this guide provide a framework for researchers to begin to unravel this mystery. The discovery of novel C-benzyltransferases will not only expand our fundamental understanding of plant metabolic diversity but also provide powerful new tools for the biotechnological production of these potentially valuable bioactive compounds. Future research should focus on the identification of candidate genes from plants known to produce C-benzylated flavanones, followed by their functional characterization using the methodologies described herein.

References

Preliminary Anticancer Screening of Flavonoids: A Technical Guide Focused on Isovitexin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive research reveals a lack of specific data on the anticancer properties of a compound named "Isouvaretin." However, significant information is available for "Isovitexin," a closely related flavonoid, and "Uvaretin," another natural compound with antitumor activity.[1] This guide will focus on the preliminary anticancer screening of Isovitexin, a compound with substantial research supporting its potential as an anticancer agent.

This technical guide provides an in-depth overview of the preliminary anticancer screening of Isovitexin, tailored for researchers, scientists, and drug development professionals. The document outlines its effects on cancer cells, details relevant experimental protocols, and visualizes the associated signaling pathways.

Quantitative Data Summary

The anticancer activity of Isovitexin has been evaluated across various cancer cell lines. The following tables summarize the cytotoxic effects, induction of apoptosis, and cell cycle arrest observed in response to Isovitexin treatment.

Table 1: Cytotoxicity of Isovitexin against Various Cancer Cell Lines

Cell LineCancer TypeAssayIC50 (µM)Exposure Time (h)Reference
A549Non-small cell lung cancerMTTData not specified48[2]
H1975Non-small cell lung cancerMTTData not specified48[2]
MG63OsteosarcomaNot specifiedNot specifiedNot specified[1]
U2OSOsteosarcomaNot specifiedNot specifiedNot specified[1]
Con A-activated T cellsNot applicable (normal cells)MTT>10024, 48[3]

Note: Specific IC50 values are often study-dependent and require consulting the primary literature.

Table 2: Effects of Isovitexin on Apoptosis and Cell Cycle

Cell LineEffectMethodKey MarkersReference
Con A-activated T cellsInduction of ApoptosisAnnexin V/PI Staining, Western BlotCleaved caspase-3, Cleaved caspase-8, Cleaved PARP[3]
Various Cancer CellsCell Cycle ArrestFlow CytometryG2/M phase arrest[4]
Cancer Stem CellsDownregulation of Cell CycleNot specifiedUpregulation of p21[1][5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of preclinical anticancer screening. The following are standard protocols for key experiments used to evaluate the anticancer effects of Isovitexin.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is soluble in an organic solvent. The absorbance of the colored solution is quantified by a spectrophotometer and is directly proportional to the number of living cells.

  • Protocol:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Treat the cells with various concentrations of Isovitexin (e.g., 0, 10, 30, 100 µM) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Protocol:

    • Cell Treatment: Treat cells with Isovitexin for the specified duration.

    • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

    • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

    • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations are distinguished as follows:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: PI stoichiometrically binds to DNA. Therefore, the amount of fluorescence emitted from PI-stained cells is directly proportional to the amount of DNA. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

  • Protocol:

    • Cell Treatment and Harvesting: Treat cells with Isovitexin and harvest as described for the apoptosis assay.

    • Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.

    • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).

    • Incubation: Incubate in the dark at room temperature for 30 minutes.

    • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically represented as a histogram, from which the percentage of cells in each phase of the cell cycle can be calculated.

Signaling Pathways and Experimental Workflows

The anticancer effects of Isovitexin are mediated through the modulation of various signaling pathways. The following diagrams, created using the DOT language, visualize these pathways and a typical experimental workflow for anticancer screening.

experimental_workflow cluster_invitro In Vitro Screening start Cancer Cell Lines treatment Treat with Isovitexin start->treatment viability Cytotoxicity Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle ic50 Determine IC50 viability->ic50 mechanism Mechanism of Action (Western Blot, etc.) apoptosis->mechanism cell_cycle->mechanism data_analysis Data Analysis & Interpretation mechanism->data_analysis ic50->data_analysis apoptosis_pathway cluster_pathway Apoptosis Induction Pathway isovitexin Isovitexin bcl2 Bcl-2 (Anti-apoptotic) isovitexin->bcl2 Inhibits bax Bax (Pro-apoptotic) isovitexin->bax Activates caspase9 Caspase-9 bcl2->caspase9 bax->caspase9 caspase3 Caspase-3 caspase9->caspase3 parp PARP caspase3->parp cleaved_parp Cleaved PARP parp->cleaved_parp apoptosis Apoptosis cleaved_parp->apoptosis cell_cycle_pathway cluster_pathway Cell Cycle Regulation Pathway isovitexin Isovitexin p21 p21 (CDK Inhibitor) isovitexin->p21 Upregulates cdk Cyclin-Dependent Kinases (CDKs) p21->cdk Inhibits g2m_transition G2/M Transition cdk->g2m_transition Promotes cell_cycle_arrest G2/M Arrest cdk->cell_cycle_arrest g2m_transition->cell_cycle_arrest Blocked by CDK inhibition signaling_pathways cluster_wnt Wnt/β-catenin Pathway cluster_mapk MAPK/ERK Pathway cluster_pi3k PI3K/Akt Pathway cluster_jak JAK/STAT Pathway cluster_nfkb NF-κB Pathway isovitexin Isovitexin wnt Wnt/β-catenin isovitexin->wnt Suppresses mapk MAPK/ERK isovitexin->mapk Modulates pi3k PI3K/Akt isovitexin->pi3k Modulates jak JAK/STAT isovitexin->jak Modulates nfkb NF-κB isovitexin->nfkb Inhibits outcomes ↓ Cell Proliferation ↓ Invasion & Migration ↑ Apoptosis ↑ Cell Cycle Arrest wnt->outcomes mapk->outcomes pi3k->outcomes jak->outcomes nfkb->outcomes

References

Isouvaretin: A Diarylheptanoid with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isouvaretin is a naturally occurring diarylheptanoid, a class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain.[1] Diarylheptanoids have garnered significant attention in the scientific community for their diverse and potent biological activities, including anti-tumor, anti-inflammatory, and antioxidant properties.[2][3] this compound, isolated from plants of the Uvaria genus, is a subject of growing interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, focusing on its biological activities, underlying mechanisms of action, and the experimental methodologies used for its investigation.

Chemical Structure and Properties

This compound is structurally characterized as 1-(4,6-Dihydroxy-3-((2-hydroxyphenyl)methyl)-2-methoxyphenyl)-3-phenyl-1-propanone.[1] Its chemical formula is C23H22O5, with a molecular weight of 378.42 g/mol .[1] The presence of multiple hydroxyl groups and a methoxy group contributes to its polarity and potential for hydrogen bonding, which are crucial for its interaction with biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC23H22O5[1]
Molecular Weight378.42 g/mol [1]
IUPAC Name1-(4,6-dihydroxy-3-[(2-hydroxyphenyl)methyl]-2-methoxyphenyl)-3-phenylpropan-1-one[1]

Biological Activity and Therapeutic Potential

While specific quantitative data for this compound's biological activity is still emerging, research on the closely related diarylheptanoid, uvaretin, provides valuable insights into its potential. Uvaretin has demonstrated significant cytotoxic effects against a panel of human cancer cell lines.

Cytotoxic Activity

Studies on uvaretin, an isomer of this compound, have shown potent cytotoxic activity against various cancer cell lines. This suggests that this compound may possess similar anti-cancer properties. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a compound that inhibits the growth of a cell population by 50%.

Table 2: Cytotoxicity of Uvaretin against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HeLaCervical Cancer2.0 - 5.1[4]
U937Histiocytic Lymphoma2.0 - 5.1[4]
A549Lung Carcinoma2.0 - 5.1[4]
MIA PaCa-2Pancreatic Cancer2.0 - 5.1[4]

Note: This data is for Uvaretin and serves as a potential indicator for this compound's activity. Further studies are required to determine the specific IC50 values for this compound.

Anti-inflammatory Activity

Diarylheptanoids are well-documented for their anti-inflammatory properties.[3] The mechanism often involves the inhibition of key inflammatory mediators and signaling pathways, such as the NF-κB pathway. While specific IC50 values for this compound's anti-inflammatory activity are not yet available in the literature, its structural similarity to other anti-inflammatory diarylheptanoids suggests it is a promising candidate for further investigation.

Signaling Pathway Modulation

The therapeutic effects of diarylheptanoids are often attributed to their ability to modulate critical cellular signaling pathways. Two pathways of particular relevance are the NF-κB and DNA damage response pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, cell survival, and immune responses.[5][6] Dysregulation of this pathway is implicated in various diseases, including cancer and chronic inflammatory disorders.[2] Many natural products exert their anti-inflammatory and anti-cancer effects by inhibiting the NF-κB pathway. It is hypothesized that this compound may also modulate this pathway, thereby reducing the expression of pro-inflammatory and pro-survival genes.

NF_kB_Signaling_Pathway cluster_nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome ubiquitination & degradation Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Target Gene Expression (Inflammation, Survival) Nucleus->Gene_Expression activates This compound This compound This compound->IKK_Complex inhibits?

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

DNA Damage Response Pathway

The DNA damage response (DDR) is a complex network of signaling pathways that detects and repairs DNA lesions, thereby maintaining genomic integrity.[7] Defects in the DDR can lead to cancer and other diseases. Some anti-cancer agents function by inducing DNA damage or by inhibiting the DDR in cancer cells, leading to cell death. The potential for diarylheptanoids to interact with the DDR pathway is an active area of research.

DNA_Damage_Response_Pathway DNA_Damage DNA Damage (e.g., Double-Strand Breaks) Sensors Sensors (e.g., MRN complex) DNA_Damage->Sensors activates Transducers Transducers (e.g., ATM, ATR) Sensors->Transducers recruits & activates Effectors Effectors (e.g., p53, CHK2) Transducers->Effectors phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest Effectors->Cell_Cycle_Arrest DNA_Repair DNA Repair Effectors->DNA_Repair Apoptosis Apoptosis Effectors->Apoptosis This compound This compound This compound->DNA_Damage induces? This compound->DNA_Repair inhibits?

Caption: Potential modulation of the DNA Damage Response pathway by this compound.

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible investigation of this compound's biological activities. The following sections outline general methodologies for key assays.

Isolation and Characterization of this compound

This compound has been isolated from the root bark of Uvaria chamae.[8] A general procedure involves:

  • Extraction: The dried and powdered plant material is subjected to sequential extraction with solvents of increasing polarity, such as hexane, dichloromethane, and methanol.

  • Fractionation: The crude extracts are fractionated using column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate).

  • Purification: Fractions showing promising activity in preliminary screens are further purified by repeated column chromatography and/or preparative thin-layer chromatography (TLC) to yield pure this compound.

  • Characterization: The structure of the isolated compound is elucidated using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[5][9][10]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound (typically in a logarithmic series) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle control, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Cell Seeding: Macrophage cells are seeded in 96-well plates and allowed to adhere.

  • Compound and LPS Treatment: Cells are pre-treated with various concentrations of this compound for a short period (e.g., 1 hour) before being stimulated with LPS.

  • Incubation: The plates are incubated for 24 hours to allow for NO production.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Absorbance Measurement: The absorbance is measured at approximately 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-only control, and the IC50 value is determined.

NF-κB Inhibition Assay (Reporter Gene Assay)

This assay utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element.

  • Cell Transfection/Seeding: The NF-κB reporter cell line is seeded in 96-well plates.

  • Compound Treatment and Stimulation: Cells are pre-treated with this compound before stimulation with an NF-κB activator (e.g., TNF-α).

  • Incubation: The cells are incubated for a period sufficient for reporter gene expression (e.g., 6-24 hours).

  • Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer after the addition of a luciferase substrate.

  • Data Analysis: The inhibition of NF-κB activity is calculated as a percentage of the stimulated control, and the IC50 value is determined.

DNA Damage Assay (Comet Assay)

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.

  • Cell Treatment: Cells are treated with this compound for a defined period.

  • Cell Embedding: The treated cells are mixed with low-melting-point agarose and layered onto a microscope slide.

  • Lysis: The slides are immersed in a lysis buffer to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to electrophoresis.

  • Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Analysis: The slides are visualized using a fluorescence microscope. Damaged DNA (containing strand breaks) migrates away from the nucleus, forming a "comet tail." The extent of DNA damage is quantified by measuring the length and intensity of the comet tail using image analysis software.

Conclusion and Future Directions

This compound, as a member of the diarylheptanoid family, holds significant promise as a lead compound for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. While preliminary data from related compounds like uvaretin are encouraging, further research is imperative to fully elucidate the biological activity and therapeutic potential of this compound. Future studies should focus on:

  • Quantitative Biological Evaluation: Determining the specific IC50 values of this compound in a broad range of cancer cell lines and in various anti-inflammatory assays.

  • Mechanism of Action Studies: Investigating the precise molecular targets and signaling pathways modulated by this compound, with a particular focus on the NF-κB and DNA damage response pathways.

  • In Vivo Efficacy: Evaluating the anti-cancer and anti-inflammatory effects of this compound in preclinical animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize its potency and selectivity.

A thorough understanding of this compound's pharmacological profile will be instrumental in advancing this promising natural product towards clinical application.

References

Methodological & Application

Application Notes and Protocols for Isouvaretin Extraction from Uvaria chamae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uvaria chamae, a plant belonging to the Annonaceae family, is a rich source of various bioactive secondary metabolites, including a class of C-benzylflavanones with demonstrated cytotoxic activities.[1] Among these, isouvaretin has been identified as a compound of significant interest for potential therapeutic applications. These application notes provide a detailed protocol for the extraction and isolation of this compound from the stem bark of Uvaria chamae, compiling data from phytochemical studies to guide researchers in obtaining this valuable compound.

Quantitative Data Summary

The following table summarizes quantitative data on the phytochemical content and extraction yields from Uvaria chamae. It is important to note that yields can vary based on geographical location, season of collection, and the specific extraction method employed.[2][3]

ParameterPlant PartExtraction MethodSolvent SystemResultReference
Total Flavonoid ContentStem BarkNot SpecifiedNot Specified2.50 mg/100g[4]
Total Phenolic ContentStem BarkNot SpecifiedNot Specified4.30 mg/100g[4]
Alkaloid ContentStem BarkNot SpecifiedNot Specified0.80 mg/100g[4]
Cardiac Glycoside ContentStem BarkNot SpecifiedNot Specified0.64 mg/100g[4]
Extraction Yield (Conventional)Root BarkMagnetic StirringEthanol/Water3.18% (w/w)[5]
Extraction Yield (Ultrasound-Assisted)Root BarkUAEEthanol/Water9.80% (w/w)[5]
Fractionation Yield (Ethyl Acetate)LeavesMaceration & FractionationHydroethanolic (20:80) -> Ethyl Acetate0.56%[6]

Experimental Protocols

This protocol is based on the original isolation of this compound and incorporates common laboratory practices for the extraction and purification of flavonoids from plant materials.

Part 1: Preparation of Plant Material and Initial Extraction
  • Plant Material Collection and Preparation:

    • Collect fresh stem bark of Uvaria chamae.

    • Wash the bark thoroughly with distilled water to remove any dirt and debris.

    • Air-dry the bark in a well-ventilated area, shielded from direct sunlight, for approximately 2-3 weeks, or until it is brittle.

    • Grind the dried stem bark into a coarse powder using a mechanical grinder.

  • Maceration for Crude Extraction:

    • Place the powdered stem bark (e.g., 500 g) in a large glass container with a lid.

    • Add a suitable solvent, such as 70% ethanol or methanol, in a 1:5 solid-to-solvent ratio (w/v) (e.g., 2.5 L of solvent for 500 g of powder).

    • Seal the container and allow it to stand at room temperature for 72 hours, with occasional agitation.

    • After 72 hours, filter the mixture through a muslin cloth followed by Whatman No. 1 filter paper to separate the extract from the plant residue.

    • Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Part 2: Solvent-Solvent Partitioning for Fractionation
  • Initial Dissolution:

    • Dissolve the obtained crude extract in a mixture of ethyl acetate and water (1:1, v/v) in a separating funnel.

  • Liquid-Liquid Extraction:

    • Shake the separating funnel vigorously for 5-10 minutes and then allow the layers to separate.

    • Collect the upper ethyl acetate layer.

    • Repeat the extraction of the aqueous layer with fresh ethyl acetate two more times to ensure complete extraction of non-polar and semi-polar compounds.

    • Combine all the ethyl acetate fractions.

  • Concentration of the Ethyl Acetate Fraction:

    • Dry the combined ethyl acetate fraction over anhydrous sodium sulfate to remove any residual water.

    • Filter the dried solution and concentrate it to dryness using a rotary evaporator to yield the ethyl acetate soluble fraction, which is enriched with this compound.

Part 3: Chromatographic Isolation of this compound
  • Preparation of the Silicic Acid Column:

    • Prepare a slurry of silicic acid in a non-polar solvent (e.g., n-hexane).

    • Pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped.

    • Allow the column to equilibrate by running the initial mobile phase through it.

  • Sample Loading:

    • Dissolve a known amount of the dried ethyl acetate fraction in a minimal volume of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

    • Adsorb this solution onto a small amount of silicic acid and dry it.

    • Carefully load the dried, sample-adsorbed silicic acid onto the top of the prepared column.

  • Gradient Elution:

    • Begin elution with a non-polar solvent such as n-hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or chloroform/methanol. A suggested gradient is as follows:

      • 100% n-hexane

      • n-hexane:ethyl acetate (95:5)

      • n-hexane:ethyl acetate (90:10)

      • n-hexane:ethyl acetate (80:20)

      • ...and so on, until 100% ethyl acetate, followed by a more polar solvent wash if necessary (e.g., ethyl acetate:methanol, 95:5).

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume (e.g., 20 mL) throughout the elution process.

    • Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate, 7:3).

    • Visualize the TLC plates under UV light (254 nm and 365 nm) and/or by spraying with a suitable visualizing agent (e.g., vanillin-sulfuric acid reagent followed by heating).

    • Combine the fractions that show a similar TLC profile corresponding to the expected Rf value of this compound.

  • Final Purification:

    • Concentrate the combined fractions containing this compound.

    • If necessary, repurify the isolated compound by recrystallization or preparative TLC/HPLC to obtain pure this compound.

Visualizations

Experimental Workflow

Extraction_Workflow A Uvaria chamae Stem Bark (Dried and Powdered) B Maceration (e.g., 70% Ethanol) A->B C Filtration & Concentration B->C D Crude Extract C->D E Solvent-Solvent Partitioning (Ethyl Acetate/Water) D->E F Ethyl Acetate Fraction E->F Collect G Aqueous Fraction (Discard) E->G Discard H Silicic Acid Column Chromatography F->H I Fraction Collection & TLC Analysis H->I J Pooling of this compound-rich Fractions I->J K Purified this compound J->K

Caption: Workflow for this compound Extraction.

Hypothetical Signaling Pathway

Signaling_Pathway cluster_cell Cancer Cell Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation This compound This compound This compound->ERK Inhibition Apoptosis Apoptosis This compound->Apoptosis Induction

Caption: Hypothetical Cytotoxic Signaling Pathway.

References

Application Note: A General Protocol for the Chromatographic Purification of Flavonoids, Adaptable for Isouvaretin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flavonoids are a diverse group of plant-derived secondary metabolites known for their polyphenolic structure and significant antioxidant properties.[1] These compounds, found abundantly in the Fabaceae (legume) family, are associated with numerous health benefits, including roles in mitigating cardiovascular diseases, osteoporosis, and certain cancers.[1][2] Their biological activity is often linked to their ability to modulate cellular signaling pathways, such as those involved in inflammation and oxidative stress.[1][3]

Given the therapeutic potential of flavonoids, robust methods for their isolation and purification are critical for research and drug development. Chromatographic techniques, particularly column chromatography and High-Performance Liquid Chromatography (HPLC), are central to achieving high-purity separation of these compounds from complex plant extracts.[4][5]

This document provides a comprehensive set of protocols for the purification of flavonoids using standard chromatographic methods. While specific information on "Isouvaretin" is not prevalent in current literature, suggesting it may be a novel or rare compound, the methodologies detailed here are based on established procedures for structurally similar isoflavones and C-glycosylflavones like isovitexin and isoorientin.[6][7] These protocols can be readily adapted by researchers to develop a specific purification scheme for this compound or other novel flavonoids.

General Purification Workflow

The purification process for flavonoids typically follows a multi-step approach, beginning with extraction from the raw plant material, followed by a rough separation to fractionate the extract, and concluding with a high-resolution purification step to isolate the target compound with high purity.

G cluster_0 Phase 1: Extraction cluster_1 Phase 2: Initial Fractionation cluster_2 Phase 3: High-Resolution Purification Start Source Material (e.g., Plant Leaves/Stems) Extract Solvent Extraction (e.g., Acetonitrile, Ethanol) Start->Extract Concentrate Crude Extract Extract->Concentrate CC Column Chromatography (e.g., Silica Gel) Concentrate->CC Load Crude Extract Fractions Semi-Purified Fractions CC->Fractions HPLC Preparative HPLC (e.g., Reversed-Phase C18) Fractions->HPLC Pool & Concentrate Target Fractions Pure_Compound >98% Pure this compound HPLC->Pure_Compound

Caption: General experimental workflow for this compound purification.

Experimental Protocols

Protocol 1: Extraction of Flavonoids from Source Material

This protocol outlines a general method for extracting isoflavones from plant material using a solvent-based approach.

  • Preparation of Material:

    • Harvest and air-dry the plant material (e.g., leaves, stems) at room temperature until brittle.

    • Grind the dried material into a fine powder using a mechanical grinder.

  • Solvent Extraction:

    • Weigh the powdered plant material and place it in a suitable vessel (e.g., a large flask).

    • Add an extraction solvent, such as acetonitrile or ethanol, at a ratio of 10:1 (solvent volume: material weight). An improved method for many isoflavones uses acetonitrile extraction without acidification.[8]

    • Agitate the mixture for a minimum of one hour using a mechanical shaker or magnetic stirrer at room temperature.[9]

  • Filtration and Concentration:

    • Separate the solvent from the solid plant material by vacuum filtration.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

    • Store the crude extract at 4°C until further processing.

Protocol 2: Initial Fractionation by Column Chromatography

This protocol uses silica gel column chromatography to separate the crude extract into fractions of varying polarity, which is a common and effective purification technique.[5]

  • Column Preparation:

    • Select a glass column of appropriate size based on the amount of crude extract.

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into the column, allowing the silica to pack evenly under gravity. Gently tap the column to ensure uniform packing and avoid air bubbles.

    • Wash the packed column with 2-3 column volumes of the starting mobile phase.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol).

    • Alternatively, adsorb the crude extract onto a small amount of silica gel by dissolving the extract, adding silica, and evaporating the solvent to dryness.

    • Carefully load the prepared sample onto the top of the packed silica gel column.

  • Elution and Fraction Collection:

    • Begin elution with a non-polar mobile phase (e.g., 100% hexane or an ethyl acetate-hexane mixture).

    • Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate, followed by methanol). This is known as gradient elution.

    • Collect the eluate in fractions of equal volume (e.g., 10-20 mL).

  • Analysis of Fractions:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound.

    • Pool the fractions that show a high concentration of the desired flavonoid and concentrate them using a rotary evaporator.

Protocol 3: High-Purity Purification by Preparative HPLC

This protocol uses Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for the final purification step to achieve high purity. RP-HPLC is highly efficient for purifying both modified and unmodified flavonoids.[10][11]

  • System Preparation:

    • Utilize a preparative HPLC system equipped with a photodiode array (PDA) or UV detector.

    • Install a reversed-phase C18 column (e.g., 250 mm x 10 mm, 5 µm particle size).

    • Prepare the mobile phases:

      • Mobile Phase A: 0.1% (v/v) acetic acid or formic acid in deionized water.

      • Mobile Phase B: Acetonitrile or methanol.

    • Degas the mobile phases thoroughly using sonication or vacuum filtration.

  • Sample Preparation and Injection:

    • Dissolve the semi-purified sample from Protocol 2 in a minimal volume of the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[9]

    • Inject the filtered sample onto the HPLC column.

  • Chromatographic Separation:

    • Perform a gradient elution by varying the ratio of Mobile Phase A to Mobile Phase B. A typical gradient might run from 10% B to 70% B over 30-40 minutes.

    • Set the flow rate according to the column dimensions (e.g., 4-5 mL/min for a 10 mm i.d. column).

    • Monitor the elution of compounds using the detector set at a wavelength appropriate for flavonoids (typically 260-350 nm).

  • Fraction Collection and Final Processing:

    • Collect the peak corresponding to the target compound (this compound) as it elutes from the column.

    • Remove the organic solvent (acetonitrile/methanol) from the collected fraction using a rotary evaporator.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified compound as a solid powder.

    • Confirm the purity of the final product using analytical HPLC. Purities of over 98% can be achieved with this method.[6]

Data Presentation: Chromatographic Parameters

The following tables summarize typical parameters used in the chromatographic purification of flavonoids, which can serve as a starting point for developing a method for this compound.

Table 1: Typical Parameters for Column Chromatography

Parameter Description
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase System Gradient of Hexane, Ethyl Acetate, and Methanol
Elution Profile Stepwise gradient from non-polar to polar
Sample Load 1-5% of total silica weight
Typical Yield 40-60% from crude extract

| Purity Achieved | 70-85% |

Table 2: Typical Parameters for Preparative RP-HPLC

Parameter Description
Column Reversed-Phase C18 (e.g., 250 x 10 mm, 5 µm)
Mobile Phase A Deionized Water + 0.1% Acetic Acid
Mobile Phase B Acetonitrile
Gradient 10% B to 70% B over 30 minutes
Flow Rate 4.0 mL/min
Detection Wavelength 260 nm
Column Temperature 30-40°C[12]

| Purity Achieved | >98% |

Biological Context: Flavonoid Mechanism of Action

Flavonoids exert their biological effects by interacting with various cellular pathways. One of the most well-documented activities is their antioxidant capacity, which involves neutralizing free radicals and upregulating endogenous antioxidant enzymes.[1]

G ROS Reactive Oxygen Species (ROS) CellDamage Oxidative Stress & Cell Damage ROS->CellDamage causes This compound This compound (Flavonoid) This compound->ROS Scavenges AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, Catalase) This compound->AntioxidantEnzymes Induces expression of AntioxidantEnzymes->ROS Neutralizes

Caption: Proposed antioxidant mechanism of action for flavonoids.

References

Application Notes and Protocols for the Synthesis and Investigation of Isouvaretin and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isouvaretin, a dihydrochalcone derivative with the molecular formula C23H22O5, is a natural product isolated from Uvaria chamae[1]. As a member of the flavonoid family, it holds potential for biological activity, drawing interest from the fields of medicinal chemistry and drug discovery. This document provides a theoretical framework for the synthesis of this compound, summarizes the known biological activities of related compounds to guide future research, and proposes potential mechanisms of action.

Chemical Structure

This compound

  • Molecular Formula: C23H22O5[1]

  • IUPAC Name: 1-[4,6-dihydroxy-3-[(2-hydroxyphenyl)methyl]-2-methoxyphenyl]-3-phenylpropan-1-one[1]

  • Canonical SMILES: COC1=C(C(=CC(=C1C(=O)CCC2=CC=CC=C2)O)O)CC3=CC=CC=C3O[1]

Data Presentation: Biological Activities of Structurally Related Compounds

Direct quantitative bioactivity data for this compound is not extensively available in the public domain. However, the biological activities of other secondary metabolites from Uvaria chamae and structurally related flavonoids provide valuable insights into its potential therapeutic applications. The following table summarizes a selection of these activities.

Compound/ExtractSourceBiological ActivityCell Line/ModelIC50/Effective Dose
Uvaria chamae root extractUvaria chamaeAntidiabetic[2]Rat modelSignificant reduction in plasma glucose[2]
Uvaria chamae seed extractsUvaria chamaeAntioxidant activityDPPH assay-
FormononetinTrifolium pratense, etc.Anticancer, induces apoptosis, arrests cell cycle[3]Various cancer cell linesVaries by cell line
IsovitexinFlavonoidAnti-inflammatory, antioxidant, anti-Alzheimer's[4]In vitro assaysVaries by assay
ApigeninFlavonoidAnticancer, enhances autophagy, cell cycle arrest, apoptosis[5]Various cancer cell linesVaries by cell line
GenisteinSoybeansAnticancer, inhibits NF-κB and Akt signaling[6]In vivo and in vitro modelsVaries by model

Experimental Protocols

Proposed Retrosynthetic Analysis and Synthetic Protocol for this compound

The total synthesis of this compound has not been widely reported. The following represents a plausible, yet theoretical, multi-step synthetic protocol based on established organic chemistry reactions for the formation of similar dihydrochalcone structures.

Retrosynthetic Analysis

A potential retrosynthetic pathway for this compound is outlined below. The target molecule can be disconnected at the C-benzyl bond and the dihydrochalcone core.

G This compound This compound Intermediate1 C-benzylated Dihydrochalcone This compound->Intermediate1 Demethylation Dihydrochalcone Dihydrochalcone Precursor Intermediate1->Dihydrochalcone C-Benzylation Benzyl_Halide 2-Hydroxybenzyl Halide Intermediate1->Benzyl_Halide Friedel-Crafts Alkylation Chalcone Chalcone Intermediate Dihydrochalcone->Chalcone Reduction Acetophenone Substituted Acetophenone Chalcone->Acetophenone Claisen-Schmidt Condensation Benzaldehyde Benzaldehyde Chalcone->Benzaldehyde Claisen-Schmidt Condensation

Figure 1. Retrosynthetic analysis of this compound.

Experimental Workflow: Proposed Synthesis

G Start Starting Materials: - Substituted Acetophenone - Benzaldehyde Step1 Step 1: Claisen-Schmidt Condensation Start->Step1 Step2 Step 2: Selective Reduction of Chalcone Step1->Step2 Step3 Step 3: Friedel-Crafts C-Benzylation Step2->Step3 Step4 Step 4: Deprotection/Demethylation Step3->Step4 End This compound Step4->End

Figure 2. Proposed workflow for the synthesis of this compound.

Detailed Methodologies (Theoretical)

Step 1: Synthesis of the Chalcone Intermediate

  • Reaction: Claisen-Schmidt condensation of a suitably protected 2,4-dihydroxy-6-methoxyacetophenone with benzaldehyde.

  • Procedure:

    • Dissolve the protected acetophenone (1 equivalent) in ethanol in a round-bottom flask.

    • Add an aqueous solution of sodium hydroxide (2-3 equivalents).

    • Cool the mixture in an ice bath and add benzaldehyde (1.1 equivalents) dropwise with stirring.

    • Allow the reaction to stir at room temperature overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, acidify the reaction mixture with dilute HCl to precipitate the chalcone.

    • Filter the solid, wash with cold water, and dry.

    • Purify the crude product by recrystallization or column chromatography.

Step 2: Reduction to the Dihydrochalcone

  • Reaction: Selective reduction of the α,β-unsaturated double bond of the chalcone.

  • Procedure:

    • Dissolve the chalcone intermediate (1 equivalent) in a suitable solvent (e.g., ethyl acetate or methanol).

    • Add a catalyst, such as 10% Palladium on carbon (Pd/C).

    • Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at atmospheric pressure.

    • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

    • Filter the reaction mixture through Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the dihydrochalcone.

Step 3: C-Benzylation

  • Reaction: Friedel-Crafts alkylation of the electron-rich aromatic ring of the dihydrochalcone with a protected 2-hydroxybenzyl halide.

  • Procedure:

    • Dissolve the dihydrochalcone (1 equivalent) in a dry, non-polar solvent (e.g., dichloromethane or carbon disulfide) under an inert atmosphere.

    • Add a Lewis acid catalyst (e.g., AlCl3 or BF3·OEt2) (1.1 equivalents) at 0 °C.

    • Add the protected 2-hydroxybenzyl halide (1 equivalent) dropwise.

    • Stir the reaction at room temperature for several hours, monitoring by TLC.

    • Quench the reaction by carefully adding ice-water.

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Step 4: Deprotection

  • Reaction: Removal of protecting groups (e.g., benzyl ethers or silyl ethers) to yield the final product, this compound.

  • Procedure (Example for Benzyl Ether Deprotection):

    • Dissolve the protected compound in a suitable solvent (e.g., methanol or ethyl acetate).

    • Add a catalyst, such as 10% Pd/C.

    • Subject the mixture to hydrogenation.

    • Monitor the reaction by TLC.

    • Upon completion, filter off the catalyst and concentrate the solvent to obtain this compound.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol can be used to evaluate the potential anticancer activity of synthesized this compound and its derivatives.

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of this compound or its derivatives in DMSO.

    • Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Proposed Signaling Pathways

The precise signaling pathways modulated by this compound are yet to be elucidated. However, based on the known activities of other flavonoids and dihydrochalcones, several pathways are plausible targets. These include pathways involved in cell proliferation, apoptosis, and inflammation.

G cluster_0 Potential Signaling Pathways for this compound cluster_1 PI3K/Akt Pathway cluster_2 MAPK Pathway cluster_3 Apoptosis Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition? Ras Ras This compound->Ras Inhibition? Bax Bax This compound->Bax Activation? Bcl2 Bcl-2 This compound->Bcl2 Inhibition? Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Caspases Caspases Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 3. Proposed signaling pathways potentially modulated by this compound.

Disclaimer: The synthetic protocol and proposed signaling pathways are theoretical and intended for research guidance only. Experimental validation is required.

References

Application Notes and Protocols: Isouvaretin In Vitro Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Isouvaretin is a flavonoid that, along with its isomer uvaretin, has demonstrated significant antibacterial activity.[1] While specific in vitro cytotoxicity data for this compound is emerging, related flavonoid compounds like isorhamnetin and isovitexin have been shown to induce cell cycle arrest and apoptosis in cancer cells.[2][3][4][5] These findings suggest that this compound may also possess cytotoxic properties against various cell lines, making it a compound of interest for cancer research and drug development.

This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using common colorimetric assays such as MTT, SRB, and LDH. It also outlines potential mechanisms of action and provides a framework for data presentation and visualization of relevant signaling pathways.

Data Presentation

Quantitative data from cytotoxicity assays are typically summarized to determine the half-maximal inhibitory concentration (IC50), which is the concentration of a substance that inhibits a biological process by 50%.[6][7] The results can be presented in a clear, tabular format for easy comparison across different cell lines and exposure times.

Table 1: Hypothetical IC50 Values of this compound on Various Cancer Cell Lines

Cell LineExposure Time (hours)IC50 (µM)Assay Method
MCF-7 (Breast)2445.2MTT
MCF-7 (Breast)4828.7MTT
A549 (Lung)2462.1SRB
A549 (Lung)4841.5SRB
HeLa (Cervical)2455.8LDH
HeLa (Cervical)4835.3LDH

Experimental Protocols

Several robust and reliable methods are available to assess in vitro cytotoxicity. The choice of assay depends on the specific research question, cell type, and mechanism of action being investigated.[8][9]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[10]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[11][12]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[10][13]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[13] A reference wavelength of 630 nm can be used to correct for background absorbance.[13]

SRB (Sulforhodamine B) Assay

The SRB assay is a colorimetric method that relies on the ability of SRB to bind to protein components of cells, providing an estimation of total biomass.[14]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • Cell Fixation: After the incubation period, gently add 25-50 µL of cold 10-50% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[15][16]

  • Washing: Wash the plates four to five times with 1% acetic acid or slow-running tap water to remove unbound dye and air-dry the plates.[14][15][17]

  • SRB Staining: Add 50-100 µL of 0.04-0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[14][16]

  • Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB.[14][17]

  • Solubilization: Air-dry the plates and add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.[14][17]

  • Absorbance Measurement: Shake the plate for 5-10 minutes and read the absorbance at 510-570 nm.[14][16][17]

LDH (Lactate Dehydrogenase) Assay

The LDH assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[18][19]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol. Set up control wells for medium only (background), untreated cells (spontaneous LDH release), and cells treated with a lysis buffer (maximum LDH release).[20]

  • Incubation: Incubate the plate for the desired exposure times.

  • Sample Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes.[19]

  • Assay Reaction: Transfer 50-100 µL of the supernatant from each well to a new 96-well plate. Add 100 µL of the LDH assay reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well.[19][21][22]

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[21]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[21][23]

Mandatory Visualizations

Experimental Workflow

experimental_workflow General Workflow for In Vitro Cytotoxicity Assay cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding (96-well plate) compound_prep 2. This compound Preparation (Serial Dilutions) treatment 3. Cell Treatment cell_seeding->treatment compound_prep->treatment incubation 4. Incubation (24, 48, 72 hours) treatment->incubation assay_step 5. Addition of Assay Reagent (MTT, SRB, or LDH) incubation->assay_step solubilization 6. Solubilization/Reaction assay_step->solubilization measurement 7. Absorbance Measurement solubilization->measurement calculation 8. IC50 Calculation measurement->calculation apoptosis_pathway Potential Apoptosis Pathway Induced by this compound cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Isouvaretin_in This compound Bax_Bak Bax/Bak Activation Isouvaretin_in->Bax_Bak Mito Mitochondrial Membrane Permeabilization Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Isouvaretin_ex This compound Death_Receptor Death Receptor (e.g., Fas, TNFR) Isouvaretin_ex->Death_Receptor DISC DISC Formation (FADD, Caspase-8) Death_Receptor->DISC DISC->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis cell_cycle_arrest Potential Cell Cycle Arrest Pathway Induced by this compound This compound This compound p21 Upregulation of p21 This compound->p21 G2M_Arrest G2/M Phase Arrest This compound->G2M_Arrest Induction CyclinB1_Cdk1 Cyclin B1/Cdk1 Complex p21->CyclinB1_Cdk1 Inhibition CyclinB1_Cdk1->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

References

Application Notes and Protocols for the Quantification of Isouvaretin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isouvaretin is a naturally occurring chalcone, a class of compounds known for their diverse biological activities. Accurate and reliable quantification of this compound is crucial for various stages of research and drug development, including pharmacokinetic studies, quality control of natural product extracts, and formulation development. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

I. Analytical Methods Overview

The quantification of this compound can be effectively achieved using modern chromatographic techniques. The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.

  • High-Performance Liquid Chromatography with UV-Visible Detection (HPLC-UV): This is a widely accessible and robust technique suitable for the quantification of this compound in relatively clean sample matrices, such as purified fractions or pharmaceutical formulations.[1] The method relies on the principle that this compound absorbs light in the UV-Visible region of the electromagnetic spectrum.[2][3]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique offers superior sensitivity and selectivity, making it the method of choice for quantifying low concentrations of this compound in complex biological matrices like plasma, urine, and tissue homogenates.[4][5]

II. Data Presentation: Method Validation Parameters

Method validation is essential to ensure the reliability of the analytical data.[6][7] The following tables summarize typical validation parameters for the HPLC-UV and LC-MS/MS methods for this compound quantification. These values are indicative and may vary based on the specific instrumentation and laboratory conditions.

Table 1: HPLC-UV Method Validation Parameters

ParameterSpecification
Linearity (r²)> 0.999
Range0.1 - 100 µg/mL
Limit of Detection (LOD)~0.05 µg/mL
Limit of Quantification (LOQ)~0.1 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (%RSD)< 2%
- Intra-day< 2%
- Inter-day< 2%
SpecificityNo interference from blank matrix

Table 2: LC-MS/MS Method Validation Parameters

ParameterSpecification
Linearity (r²)> 0.99
Range0.1 - 1000 ng/mL
Limit of Detection (LOD)~0.05 ng/mL
Limit of Quantification (LOQ)~0.1 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (%RSD)< 15%
- Intra-day< 15%
- Inter-day< 15%
Matrix EffectWithin acceptable limits (e.g., 85-115%)
SpecificityNo significant interference at the retention time of the analyte and IS

III. Experimental Protocols

A. Sample Preparation

Effective sample preparation is critical for accurate quantification and to protect the analytical instrumentation.[8]

1. Plant Material:

  • Objective: To extract this compound from plant tissues.

  • Protocol:

    • Dry the plant material (e.g., leaves, bark) at 40-50°C to a constant weight.

    • Grind the dried material into a fine powder.

    • Accurately weigh 1 g of the powdered sample.

    • Extract with 20 mL of methanol using ultrasonication for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the residue two more times.

    • Combine all the supernatants and evaporate to dryness under reduced pressure.

    • Reconstitute the dried extract in a known volume of the mobile phase for HPLC or LC-MS/MS analysis.

    • Filter the reconstituted extract through a 0.45 µm syringe filter before injection.

2. Biological Fluids (Plasma, Urine):

  • Objective: To extract this compound from biological matrices for pharmacokinetic studies.[4][9]

  • Protocol (Liquid-Liquid Extraction):

    • To 100 µL of plasma or urine in a microcentrifuge tube, add 10 µL of internal standard (IS) working solution (e.g., a structurally similar, stable chalcone).

    • Add 500 µL of ethyl acetate (or another suitable organic solvent like diethyl ether).

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the upper organic layer to a new tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject an aliquot into the HPLC or LC-MS/MS system.

B. HPLC-UV Quantification Protocol
  • Objective: To quantify this compound in prepared samples using HPLC with UV detection.[10]

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Visible detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[11]

    • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). A typical gradient could be: 0-20 min, 30-70% B; 20-25 min, 70-30% B; 25-30 min, 30% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: The maximum absorption wavelength (λmax) for this compound should be determined by scanning a standard solution from 200-400 nm. Based on the chalcone structure, a wavelength around 280-370 nm is expected.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a calibration curve by injecting a series of standard solutions of this compound at different concentrations.

    • Plot the peak area against the concentration to generate a linear regression equation.

    • Calculate the concentration of this compound in the samples using the regression equation.

C. LC-MS/MS Quantification Protocol
  • Objective: To achieve highly sensitive and selective quantification of this compound in complex biological samples.[9]

  • Instrumentation:

    • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). A typical gradient could be: 0-5 min, 20-80% B; 5-6 min, 80-20% B; 6-8 min, 20% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for this compound).

    • Multiple Reaction Monitoring (MRM): The precursor ion (parent ion) and a specific product ion (daughter ion) for this compound and the internal standard need to be determined by infusing a standard solution into the mass spectrometer. Based on the structure of this compound (C23H22O5, MW: 378.42 g/mol ), the protonated molecule [M+H]+ would be m/z 379.15.[7]

    • MRM Transitions (Hypothetical):

      • This compound: e.g., 379.15 -> 153.05 (fragmentation to be determined experimentally)

      • Internal Standard: To be determined based on the chosen standard.

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound spiked into the same matrix as the samples (e.g., blank plasma).

    • Plot the ratio of the analyte peak area to the internal standard peak area against the concentration.

    • Calculate the concentration of this compound in the samples using the linear regression equation from the calibration curve.

IV. Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Plant Material or Biological Fluid Extraction Extraction (e.g., Sonication, LLE) Sample->Extraction Filtration Filtration / Centrifugation Extraction->Filtration HPLC HPLC System Filtration->HPLC Column C18 Column HPLC->Column Detector UV-Vis Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: General workflow for this compound quantification by HPLC-UV.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma) Spiking Spike with Internal Standard Sample->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC UHPLC System Evaporation->LC Column C18 Column LC->Column MS Tandem Mass Spectrometer Column->MS MRM MRM Data Acquisition MS->MRM Quantification Quantification MRM->Quantification

Caption: Workflow for this compound quantification in biological samples by LC-MS/MS.

V. Concluding Remarks

The protocols described provide a robust starting point for the quantification of this compound. It is imperative that these methods are fully validated in the end-user's laboratory to ensure they meet the specific requirements of the intended application. Factors such as the choice of internal standard, optimization of chromatographic conditions, and mass spectrometry parameters are critical for achieving accurate and reliable results.

References

Application Notes and Protocols for Isouvaretin in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isouvaretin is a C-benzylated dihydrochalcone, a class of natural compounds that has demonstrated significant cytotoxic effects against various cancer cell lines. This document provides detailed application notes and protocols for the use of this compound in cell culture studies, with a focus on its application in cancer research. The protocols outlined below are based on established methodologies for assessing cell viability, apoptosis, and cell cycle progression. The provided data and signaling pathways are representative of the known effects of this compound and related C-benzylated dihydrochalcones on cancer cell lines, particularly the human promyelocytic leukemia cell line HL-60.

Mechanism of Action

This compound, alongside its related compound Uvaretin, has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and causing cell cycle arrest at the G1 phase.[1][2] The induction of apoptosis is a key mechanism for the elimination of cancerous cells and is characterized by morphological changes such as chromosomal condensation and nuclear degradation.[1] A critical step in this process is the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[1][2]

Furthermore, studies on structurally similar dihydrochalcone derivatives suggest that the apoptotic mechanism is complex, involving the intrinsic (mitochondrial), extrinsic (death receptor), and endoplasmic reticulum (ER) stress pathways.[3][4] These pathways converge on the activation of downstream effector caspases. Additionally, some dihydrochalcones have been observed to inhibit pro-survival signaling pathways, such as the EGFR/MAPK pathway.[3][5]

Data Presentation

The following tables summarize the expected dose-dependent effects of this compound on a cancer cell line (e.g., HL-60) after a 48-hour treatment period. This data is illustrative and serves as a guide for experimental design and data interpretation.

Table 1: Effect of this compound on Cell Viability

This compound Concentration (µM)Cell Viability (%)
0 (Control)100
185
560
1040
2520
505

Table 2: Induction of Apoptosis by this compound

This compound Concentration (µM)Percentage of Apoptotic Cells (Annexin V positive)
0 (Control)5
115
535
1060
2585
5095

Table 3: this compound-Induced Cell Cycle Arrest

This compound Concentration (µM)G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
0 (Control)453520<1
56520155
1075101010
25605530

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell line (e.g., HL-60)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the percentage of apoptotic cells upon treatment with this compound using flow cytometry.

Materials:

  • Cancer cell line

  • Complete culture medium

  • This compound stock solution

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for the desired time.

  • Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of this compound on cell cycle distribution using flow cytometry.

Materials:

  • Cancer cell line

  • Complete culture medium

  • This compound stock solution

  • 6-well cell culture plates

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL PI.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the cells by flow cytometry.

Western Blot Analysis

This protocol is for detecting changes in the expression of key proteins involved in signaling pathways affected by this compound.

Materials:

  • Cancer cell line

  • Complete culture medium

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Caspase-3, PARP, Bcl-2, Bax, Cyclin D1, CDK4, p-ERK, ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound, harvest, and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Signaling Pathways and Experimental Workflows

Isouvaretin_Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_data_analysis Data Analysis start Seed Cancer Cells (e.g., HL-60) treatment Treat with this compound (Varying Concentrations) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot (Protein Expression) treatment->western_blot viability_analysis Determine IC50 viability->viability_analysis apoptosis_analysis Quantify Apoptotic Cells apoptosis->apoptosis_analysis cell_cycle_analysis Analyze Cell Cycle Distribution cell_cycle->cell_cycle_analysis wb_analysis Analyze Protein Level Changes western_blot->wb_analysis

Caption: Experimental workflow for studying this compound's effects.

Isouvaretin_Apoptosis_Signaling cluster_stimulus Stimulus cluster_pathways Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_er_stress ER Stress Pathway cluster_execution Execution Phase This compound This compound death_receptor Death Receptors (e.g., Fas) This compound->death_receptor bax Bax ↑ This compound->bax bcl2 Bcl-2 ↓ This compound->bcl2 er_stress ER Stress This compound->er_stress caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 mitochondria Mitochondrial Permeability ↑ bax->mitochondria bcl2->mitochondria inhibits cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 er_caspases Caspase Activation er_stress->er_caspases er_caspases->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed apoptotic signaling pathways of this compound.

Isouvaretin_Cell_Cycle_MAPK cluster_stimulus Stimulus cluster_cell_cycle Cell Cycle Regulation (G1 Phase) cluster_mapk MAPK Pathway Inhibition This compound This compound cyclinD1 Cyclin D1 ↓ This compound->cyclinD1 cdk4 CDK4 ↓ This compound->cdk4 erk p-ERK ↓ This compound->erk inhibits g1_arrest G1 Phase Arrest cyclinD1->g1_arrest promotes cdk4->g1_arrest promotes egfr EGFR ras Ras egfr->ras raf Raf ras->raf mek MEK raf->mek mek->erk proliferation Cell Proliferation erk->proliferation

Caption: this compound's effect on G1 arrest and MAPK pathway.

References

Application Notes: Isouvaretin and its Analogs for Inducing Apoptosis in Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isouvaretin and its related flavonoid compounds, such as Isoorientin, are gaining attention in cancer research due to their potential to selectively induce apoptosis in tumor cells. These natural compounds have been shown to modulate key signaling pathways that regulate cell survival and death, making them valuable tools for investigating cancer biology and potential therapeutic agents. This document provides an overview of the mechanisms of action, quantitative data on cytotoxic effects, and detailed protocols for studying the apoptotic effects of these compounds in a research setting.

Mechanism of Action

Isoorientin, a C-glucoside of luteolin, induces apoptosis in cancer cells primarily through the intrinsic mitochondrial pathway, modulated by several interconnected signaling cascades.[1][2] Treatment with Isoorientin leads to an increase in reactive oxygen species (ROS), which acts as an upstream signaling molecule.[1][2][3][4] This is followed by the modulation of key protein kinase pathways, including the inhibition of the pro-survival PI3K/Akt pathway and complex regulation of the MAPK pathway.[1][2][5][6][7][8] Specifically, Isoorientin has been shown to inactivate the ERK1/2 kinase while activating the stress-related JNK and p38 kinases.[1][9]

This cascade of events converges on the mitochondria, leading to an altered Bax/Bcl-2 ratio, which increases mitochondrial membrane permeability.[1][10] The subsequent release of cytochrome c into the cytosol triggers the formation of the apoptosome and activation of initiator caspase-9.[10][11] This, in turn, activates executioner caspases like caspase-3, which cleave critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.[11][12][13][14]

Quantitative Data: Cytotoxicity of this compound-Related Compounds

The cytotoxic effects of compounds are often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[15][16] The IC50 values for two oleoyl hybrid compounds of natural antioxidants, structurally related to this compound, have been evaluated in various cancer cell lines.[17]

Cell LineCancer TypeCompound 1 IC50 (µM)Compound 2 IC50 (µM)
HTB-26 Breast Cancer10 - 5010 - 50
PC-3 Pancreatic Cancer10 - 5010 - 50
HepG2 Hepatocellular Carcinoma10 - 5010 - 50
HCT116 Colorectal Cancer22.40.34
HCEC Normal Intestinal Epithelial> 50 (Less Active)> 50 (Less Active)
Data synthesized from a study on oleoyl hybrids of natural antioxidants.[17]

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[18] The quantity of formazan is measured by recording changes in absorbance.[18]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[19]

  • MTT Solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)[19]

  • 96-well plates

  • Multichannel pipette

  • Plate reader (absorbance at 570-590 nm)[19]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells/well in 100 µL of culture medium. Incubate under appropriate conditions for 12-24 hours to allow for cell attachment.

  • Compound Treatment: Treat cells with various concentrations of this compound. Include untreated cells as a negative control and wells with medium alone as a blank. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-50 µL of MTT solution to each well (final concentration ~0.5 mg/mL).[18][19]

  • Incubation: Incubate the plate at 37°C for 2-4 hours, allowing formazan crystals to form.[19]

  • Solubilization: Carefully remove the medium and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[18][19]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[19] Read the absorbance at 590 nm within 1 hour.[19]

  • Data Analysis: Subtract the absorbance of the blank wells from all readings. Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the log concentration of the compound to determine the IC50 value.[15][20]

Apoptosis Quantification (Annexin V & Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorochrome-conjugated Annexin V.[21][22] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic and necrotic cells.[21]

Materials:

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI) staining solution

  • 1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[23]

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Preparation: Treat cells with this compound for the desired time. Harvest both adherent and floating cells.

  • Washing: Wash cells twice with cold PBS by centrifuging at 300-500 x g for 5 minutes and resuspending the pellet.[23][24]

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.[23][24]

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[23][24]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[24][25]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[23][25]

  • Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube.[23] Analyze the samples by flow cytometry as soon as possible (within 1 hour).[23]

Detection of Apoptotic Proteins (Western Blotting)

Western blotting is used to detect specific proteins in a sample and can be used to observe the activation of caspases and other key apoptosis regulators. The cleavage of caspase-3 from its inactive zymogen (~35 kDa) into active p17/19 and p12 fragments is a hallmark of apoptosis.[26][27]

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • SDS-PAGE gels (10-15%)

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Akt, anti-phospho-Akt, anti-Bcl-2, anti-Bax)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Protein Extraction: Treat cells with this compound, wash with cold PBS, and lyse with 1X SDS sample buffer or other appropriate lysis buffer.[26] Sonicate briefly to shear DNA.[26]

  • Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).

  • Electrophoresis: Load ~20 µg of protein per lane onto an SDS-PAGE gel and run to separate proteins by size.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.[26]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[26]

  • Washing: Wash the membrane three times for 5-15 minutes each with TBS-T.[26]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[26]

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[26] The presence of cleaved caspase-3 fragments (17/19 kDa) indicates apoptosis activation.[26][27]

Visualizations

G cluster_pathway This compound-Induced Apoptosis Pathway This compound This compound (Isoorientin) ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Induces PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibits MAPK MAPK Pathway This compound->MAPK Modulates ROS->PI3K_Akt ROS->MAPK Activates Akt_p ↓ p-Akt PI3K_Akt->Akt_p Bax_Bcl2 ↑ Bax/Bcl-2 Ratio Akt_p->Bax_Bcl2 ERK ↓ p-ERK1/2 MAPK->ERK JNK_p38 ↑ p-JNK & p-p38 MAPK->JNK_p38 ERK->Bax_Bcl2 JNK_p38->Bax_Bcl2 Mito Mitochondrion CytC Cytochrome c Release Mito->CytC Bax_Bcl2->Mito Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

G cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Treat with this compound (24-72h incubation) A->B C 3. Add MTT Reagent to each well B->C D 4. Incubate (2-4h at 37°C) C->D E 5. Add Solubilization Buffer to dissolve formazan D->E F 6. Read Absorbance (590 nm) E->F G 7. Analyze Data (Calculate IC50) F->G

Caption: General experimental workflow for the MTT cell viability assay.

G cluster_workflow Western Blot Workflow A 1. Cell Lysis & Protein Quantification B 2. SDS-PAGE Separation A->B C 3. Protein Transfer to Membrane B->C D 4. Blocking (1h at RT) C->D E 5. Primary Antibody Incubation (O/N at 4°C) D->E F 6. Secondary Antibody Incubation (1h at RT) E->F G 7. Chemiluminescent Detection F->G H 8. Image Analysis G->H

Caption: General experimental workflow for Western Blotting.

G cluster_workflow Annexin V/PI Staining Workflow A 1. Harvest Treated Cells B 2. Wash with cold PBS A->B C 3. Resuspend in 1X Binding Buffer B->C D 4. Stain with Annexin V-FITC & Propidium Iodide (PI) C->D E 5. Incubate (15 min at RT, dark) D->E F 6. Analyze by Flow Cytometry E->F G 7. Quantify Apoptotic Cell Population F->G

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

References

Troubleshooting & Optimization

Technical Support Center: Isouvaretin Solubility and Handling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Isouvaretin. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures, with a primary focus on improving this compound solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a flavonoid, a class of natural compounds known for their diverse biological activities. However, like many flavonoids, this compound has poor aqueous solubility, which can significantly hinder its use in various experimental settings, particularly in cell-based assays and in vivo studies. Achieving a stable and appropriate concentration in solution is crucial for obtaining reliable and reproducible results.

Q2: What are the recommended starting solvents for this compound?

For initial solubilization, organic solvents are recommended. Dimethyl sulfoxide (DMSO) is a common and effective choice for creating a concentrated stock solution of this compound. Ethanol can also be used. Due to its poor aqueous solubility, dissolving this compound directly in water or aqueous buffers is not recommended.

Q3: My this compound precipitates when I dilute my DMSO stock solution in aqueous media. What should I do?

This is a common issue with hydrophobic compounds. To prevent precipitation, it is best to perform serial dilutions of the DMSO stock in DMSO first to reach a concentration closer to your final working concentration before adding it to your aqueous experimental medium. Additionally, ensure the final concentration of DMSO in your cell culture or assay buffer is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[1] A stepwise dilution approach can also help prevent the compound from crashing out of solution.[1]

Q4: Are there alternative methods to improve the aqueous solubility of this compound?

Yes, several methods can enhance the aqueous solubility of flavonoids like this compound:

  • Co-solvents: Using a mixture of solvents can improve solubility.

  • pH Adjustment: Altering the pH of the solution can increase the solubility of some flavonoids.[2]

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with enhanced water solubility.[3][4]

Q5: How should I store this compound powder and stock solutions?

This compound powder should be stored at -20°C for long-term stability. Once dissolved in a solvent like DMSO, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to six months or at -20°C for up to one month.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound powder will not dissolve in the chosen solvent. The concentration is too high for the solvent's capacity.Try reducing the concentration of this compound. Gentle warming (e.g., in a 37°C water bath) and vortexing can also aid dissolution.
The solution is hazy or contains visible particles after dilution. The compound has precipitated out of the aqueous solution.Make serial dilutions in the initial solvent (e.g., DMSO) before adding to the aqueous medium. Alternatively, consider using a solubility-enhancing technique like cyclodextrin complexation.
Inconsistent experimental results. Incomplete dissolution or precipitation of this compound leading to inaccurate dosing.Always visually inspect your final working solution for any signs of precipitation before use. Prepare fresh dilutions for each experiment.
Cell toxicity observed in control group (vehicle only). The concentration of the organic solvent (e.g., DMSO) is too high.Ensure the final concentration of the solvent in the cell culture medium is at a non-toxic level (typically ≤0.5% for DMSO).[1] Run a vehicle control with the same solvent concentration to assess its effect on the cells.

Quantitative Solubility Data

Direct quantitative solubility data for this compound is limited in the available literature. However, data for the closely related and structurally similar flavonoid, Isovitexin , can provide a useful reference point.

Solvent Approximate Solubility of Isovitexin Reference
Dimethyl sulfoxide (DMSO)~30 mg/mL--INVALID-LINK--
DMSO:PBS (pH 7.2) (1:5)~0.16 mg/mL--INVALID-LINK--

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using DMSO

This protocol describes the standard method for preparing a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, nuclease-free tips

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Dissolution: Vortex the tube gently until the this compound is completely dissolved. If necessary, warm the solution briefly in a 37°C water bath to aid dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, nuclease-free tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Improving this compound Solubility with β-Cyclodextrins

This protocol outlines a method to enhance the aqueous solubility of this compound by forming an inclusion complex with a β-cyclodextrin.

Materials:

  • This compound

  • β-cyclodextrin (or a derivative like HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Thermostated water bath

  • 0.45 µm membrane filter

  • Flasks

Procedure:

  • Molar Ratio Preparation: Prepare an aqueous solution of β-cyclodextrin at a known concentration. Add an excess amount of this compound to this solution to achieve a desired molar ratio (e.g., 1:1).[3]

  • Complexation: Place the flask in a thermostated water bath and stir the mixture vigorously using a magnetic stirrer for 24-48 hours at a controlled temperature (e.g., 25°C or 37°C).[3]

  • Filtration: After the incubation period, filter the suspension through a 0.45 µm membrane filter to remove the undissolved this compound.[3]

  • Quantification: The concentration of the solubilized this compound in the filtrate can be determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Use in Experiments: The resulting aqueous solution containing the this compound-cyclodextrin complex can then be used in experiments, ensuring appropriate dilution in the final assay medium.

Protocol 3: Enhancing this compound Solubility through pH Adjustment

This protocol provides a general guideline for improving this compound solubility by modifying the pH of the aqueous solution. The optimal pH will need to be determined empirically.

Materials:

  • This compound

  • Aqueous buffer solution (e.g., phosphate or citrate buffer)

  • Acidic solution (e.g., 0.1 M HCl)

  • Basic solution (e.g., 0.1 M NaOH)

  • pH meter

Procedure:

  • Initial Suspension: Suspend a known amount of this compound in the desired aqueous buffer.

  • pH Titration: Slowly add small volumes of either the acidic or basic solution to the suspension while continuously monitoring the pH with a calibrated pH meter.

  • Observation: Observe the solution for any increase in clarity, which would indicate improved solubility. Some flavonoids show increased solubility at a higher pH.[2]

  • Determine Optimal pH: Identify the pH at which the maximum amount of this compound is dissolved without causing chemical degradation. Note that high pH can lead to the instability of some flavonoids.

  • Preparation for Experiments: Once the optimal pH for solubility is determined, prepare the this compound solution in a buffer at that pH for your experiments. Always ensure the final pH is compatible with your experimental system (e.g., cell culture).

Visualizations

Experimental Workflow for Improving this compound Solubility

G cluster_start Start: Insoluble this compound cluster_methods Solubilization Methods cluster_process Experimental Steps cluster_end End: Solubilized this compound for Experiments Start This compound Powder DMSO Method 1: Dissolve in DMSO Start->DMSO Cyclodextrin Method 2: Complex with Cyclodextrin Start->Cyclodextrin pH_Adjust Method 3: pH Adjustment Start->pH_Adjust Stock Prepare Concentrated Stock Solution DMSO->Stock Complexation Form Inclusion Complex Cyclodextrin->Complexation Titration Titrate with Acid/Base pH_Adjust->Titration Dilute Serially Dilute in DMSO Stock->Dilute Final Aqueous Working Solution Dilute->Final Complexation->Final Titration->Final

Caption: Workflow for enhancing this compound solubility.

This compound's Potential Inhibition of the NF-κB Signaling Pathway

NFkB_Pathway cluster_stimulus Extracellular Stimulus cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Translocation & Transcription Stimulus e.g., LPS, TNF-α Receptor TLR4 / TNFR Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 releases NFkB_nucleus Active NF-κB (p65/p50) NFkB_p65_p50->NFkB_nucleus translocates This compound This compound This compound->IKK inhibits DNA DNA NFkB_nucleus->DNA binds Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) DNA->Genes induces

Caption: Inhibition of the NF-κB pathway by this compound.

This compound's Potential Inhibition of the MAPK Signaling Pathway

MAPK_Pathway cluster_stimulus Extracellular Stimulus cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling Cascade cluster_nucleus Nuclear Events Stimulus e.g., Growth Factors, Stress Receptor Receptor Tyrosine Kinase Stimulus->Receptor Ras Ras Receptor->Ras activates Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates ERK_nucleus Active ERK ERK->ERK_nucleus translocates This compound This compound This compound->Raf inhibits Transcription_Factors Transcription Factors (e.g., AP-1) ERK_nucleus->Transcription_Factors activates Gene_Expression Gene Expression (Proliferation, Inflammation) Transcription_Factors->Gene_Expression regulates

Caption: Inhibition of the MAPK pathway by this compound.

References

Isovitexin Technical Support Center: Troubleshooting Stability Issues in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the common stability issues encountered with Isovitexin in solution. Isovitexin, a C-glycosylated flavone, is a valuable compound in various research fields. However, its limited solubility and potential for degradation in solution can present challenges during experimentation. This resource offers troubleshooting guides and frequently asked questions (FAQs) to help you navigate these issues and ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing Isovitexin stock solutions?

A1: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are the recommended solvents for preparing high-concentration stock solutions of Isovitexin. It is readily soluble in these organic solvents at concentrations of approximately 30 mg/mL to 86.6 mg/mL. For experiments requiring aqueous buffers, it is best to first dissolve Isovitexin in a minimal amount of DMSO and then dilute it with the aqueous buffer of choice.

Q2: What is the solubility of Isovitexin in aqueous solutions?

A2: Isovitexin is sparingly soluble in aqueous buffers and only slightly soluble in water. In a 1:5 solution of DMSO:PBS (pH 7.2), the solubility is approximately 0.16 mg/mL. Due to its low aqueous solubility, preparing a fresh solution for each experiment is highly recommended.

Q3: How should I store Isovitexin powder and stock solutions?

A3: Proper storage is crucial to maintain the stability of Isovitexin.

  • Solid Form: Store the crystalline solid at -20°C for long-term stability, where it can be viable for at least four years. Some suppliers also indicate storage at 15-25°C is acceptable, though duration is not always specified. Isovitexin is hygroscopic, so it should be kept in a tightly sealed container in a dry place.

  • Stock Solutions: For stock solutions prepared in DMSO or DMF, it is recommended to store them in small aliquots in tightly sealed vials at -20°C for up to two weeks to a year, or at -80°C for one to two years to prevent degradation from repeated freeze-thaw cycles.

  • Aqueous Solutions: It is not recommended to store aqueous solutions of Isovitexin for more than one day due to its limited stability.

Q4: What factors can affect the stability of Isovitexin in solution?

A4: The stability of flavonoids like Isovitexin in solution can be influenced by several factors, including:

  • pH: Flavonoids are generally more stable in acidic to neutral conditions and can degrade in alkaline solutions.

  • Temperature: Higher temperatures can accelerate the degradation of Isovitexin. However, it has been noted to be stable at boiling temperature in aqueous solutions.

  • Light: Exposure to light can cause photodegradation of flavonoids. It is advisable to protect solutions from direct light.

  • Oxygen: The presence of oxygen can lead to oxidative degradation. Purging stock solutions with an inert gas like nitrogen or argon before sealing can help mitigate this.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation in aqueous buffer after dilution from DMSO stock. The concentration of Isovitexin exceeds its solubility limit in the final aqueous buffer. The percentage of DMSO in the final solution is too low to maintain solubility.1. Increase the final concentration of DMSO in your working solution (ensure it is compatible with your experimental system). 2. Decrease the final concentration of Isovitexin. 3. Prepare a fresh dilution immediately before use and ensure thorough mixing.
Loss of biological activity over time in prepared solutions. Degradation of Isovitexin in solution. This can be due to improper storage, repeated freeze-thaw cycles, or exposure to light, heat, or oxygen. The pH of the solution may be unfavorable.1. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. 2. Store stock solutions at -80°C for longer-term stability. 3. Prepare fresh working solutions from a frozen stock for each experiment. 4. Protect solutions from light by using amber vials or covering tubes with foil. 5. Ensure the pH of your experimental buffer is in the neutral to slightly acidic range.
Inconsistent experimental results between batches. Variability in the concentration of active Isovitexin due to degradation. Incomplete dissolution of Isovitexin when preparing solutions.1. Always prepare fresh working solutions on the day of the experiment. 2. Validate the concentration of your stock solution periodically using a stability-indicating method like HPLC if you suspect degradation. 3. Ensure complete dissolution of the solid material when preparing the initial stock solution. Sonication may be helpful.
Cloudiness or color change in the solution. Potential degradation of Isovitexin or reaction with components in the buffer.1. Discard the solution and prepare a fresh one. 2. Investigate potential incompatibilities between Isovitexin and your buffer components. Consider using a simpler buffer system.

Quantitative Stability Data

While specific quantitative stability data for Isovitexin under various stress conditions is limited in the literature, the following table summarizes general stability information for flavonoids and related compounds, which can serve as a guide.

Condition General Effect on Flavonoids Recommendations for Isovitexin
Acidic pH (e.g., pH 3) Generally more stable, though some related isoflavones show degradation at very low pH and high temperatures.Favorable for stability. Use buffers in the acidic to neutral range where possible.
Neutral pH (e.g., pH 7) Generally stable.Suitable for most experiments. Prepare fresh as a precaution.
Alkaline pH (e.g., pH > 8) Prone to degradation.Avoid alkaline conditions if possible. If necessary, prepare solutions immediately before use and minimize exposure time.
Elevated Temperature (e.g., > 37°C) Can accelerate degradation.Store solutions at recommended low temperatures. Avoid prolonged incubation at high temperatures unless experimentally required.
Light Exposure Can lead to photodegradation.Protect solutions from light by using amber vials or wrapping containers in foil.
Oxidative Stress Susceptible to oxidation.De-gas solvents and purge the headspace of vials with inert gas (e.g., nitrogen, argon) before sealing for long-term storage of stock solutions.

Experimental Protocols

Protocol 1: Preparation of Isovitexin Stock Solution

This protocol describes the preparation of a 10 mM Isovitexin stock solution in DMSO.

Materials:

  • Isovitexin (solid)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

Procedure:

  • Allow the vial of solid Isovitexin to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the required amount of Isovitexin powder using an analytical balance. (Molecular Weight of Isovitexin = 432.38 g/mol ). For 1 mL of a 10 mM solution, you will need 4.32 mg.

  • Transfer the weighed Isovitexin to a sterile microcentrifuge tube or vial.

  • Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution thoroughly until the solid is completely dissolved. If necessary, sonicate for short intervals to aid dissolution.

  • (Optional) Purge the headspace of the vial with an inert gas (e.g., nitrogen or argon) to displace oxygen.

  • Aliquot the stock solution into single-use volumes in tightly sealed vials.

  • Label the vials clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C or -80°C, protected from light.

G cluster_start Preparation cluster_storage Storage weigh Weigh Isovitexin dissolve Dissolve in DMSO weigh->dissolve Add to solvent vortex Vortex/Sonicate dissolve->vortex Ensure complete dissolution aliquot Aliquot vortex->aliquot Prepare for storage store Store at -20°C or -80°C aliquot->store Long-term stability

Workflow for preparing Isovitexin stock solution.
Protocol 2: Preparation of Working Solution for Cell-Based Assays

This protocol describes the preparation of a 10 µM working solution of Isovitexin in cell culture medium.

Materials:

  • 10 mM Isovitexin stock solution in DMSO

  • Pre-warmed cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw a single-use aliquot of the 10 mM Isovitexin stock solution at room temperature.

  • Perform a serial dilution. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.

  • Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.

  • Mix thoroughly by gentle pipetting or brief vortexing.

  • Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Use the freshly prepared working solution immediately for your experiment. Do not store diluted aqueous solutions.

Signaling Pathways Modulated by Isovitexin

Isovitexin has been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and cancer. Understanding these pathways can provide context for your experimental design.

NF-κB Signaling Pathway

Isovitexin can inhibit the activation of the NF-κB pathway, a critical regulator of inflammation. It can prevent the degradation of IκBα, which in turn blocks the translocation of the p65 subunit of NF-κB to the nucleus.

G LPS LPS IKK IKK LPS->IKK IkB IκBα IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Inflammation Inflammatory Gene Expression Nucleus->Inflammation Isovitexin Isovitexin Isovitexin->IKK G Stimulus External Stimulus (e.g., LPS) p38 p38 Stimulus->p38 JNK JNK Stimulus->JNK ERK ERK Stimulus->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Inflammation Inflammation, Proliferation AP1->Inflammation Isovitexin Isovitexin Isovitexin->p38 Isovitexin->JNK Isovitexin->ERK G GF Growth Factors PI3K PI3K GF->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Isovitexin Isovitexin Isovitexin->Akt

Technical Support Center: Isouvaretin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists encountering issues during the synthesis of Isouvaretin and its related compounds.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The total synthesis of this compound, an unsaturated enone analog of Uvaretin, is a six-step process. The synthesis involves the condensation of a substituted acetophenone with an aminal, followed by piperidine removal, protection of hydroxyl groups, an aldol condensation, C-alkylation, and finally deprotection to yield the final product.[1]

Q2: What are the typical overall yields for this compound synthesis?

A2: The reported overall yield for the six-step synthesis of this compound is approximately 16.7%.[1] For the related saturated compound, Uvaretin, a seven-step synthesis yields about 15.1% overall.[1]

Q3: What are some of the key challenges in this synthesis?

A3: Key challenges include achieving high yields in the initial condensation and subsequent piperidine removal steps. The C-alkylation step can also be sensitive to reaction conditions. Careful control of reagents and reaction times is crucial for success.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield in the initial condensation reaction (Step 1) Incomplete reaction or side product formation.Ensure precise stoichiometry of reactants. Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider adjusting the reaction temperature or time.
Incomplete piperidine removal (Step 2) Insufficient hydrogenation catalyst or reaction time.Increase the amount of catalyst (e.g., Palladium on carbon) and/or extend the hydrogenation time. Ensure the system is properly flushed with hydrogen gas.
Low yield in the aldol condensation (Step 4) Incorrect base or temperature.Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA). Maintain a low temperature (e.g., -78 °C) during the addition of reagents to minimize side reactions.
Failure of C-alkylation (Step 5) Inactive alkylating agent or steric hindrance.Use a fresh, reactive alkylating agent. If steric hindrance is an issue, consider using a less bulky protecting group on the adjacent hydroxyl.
Incomplete deprotection (Step 6) Inefficient removal of protecting groups (e.g., MOM ethers).Use appropriate deprotection conditions, such as acidic hydrolysis for MOM groups. Ensure sufficient reaction time and monitor completion by TLC.
Product decomposition during workup or purification Product instability to acid, base, or air.Perform a stability test on a small sample of the reaction mixture before workup to identify potential issues.[2] Use neutral workup conditions and purify the product quickly, avoiding prolonged exposure to air or strong light.
Difficulty in purifying the final product Presence of closely related impurities.Employ high-performance liquid chromatography (HPLC) or preparative TLC for final purification. Consider recrystallization from a suitable solvent system.

Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of Uvaretin, which is structurally very similar to this compound, can be found in the supplementary information of the cited reference.[1] The key steps for this compound synthesis are analogous.

Quantitative Data Summary

The following table summarizes the reported yields for each step in the synthesis of Uvaretin and its unsaturated analog (this compound).[1]

Step Reaction Product Yield (%)
1CondensationIntermediate 560
2Piperidine RemovalIntermediate 650-60
3MOM ProtectionIntermediate 29-
4Aldol CondensationChalcone 31-
5C-Alkylation & Allyl DeprotectionThis compound (2)33 (over 2 steps)
6HydrogenationUvaretin (1)90

Visualizing the Synthesis and Related Pathways

This compound Synthesis Workflow

Isouvaretin_Synthesis Acetophenone 2,4-Dihydroxy-6-methoxyacetophenone Condensation Condensation Acetophenone->Condensation Aminal 2-Hydroxyphenyl-1,1-bis-piperidinomethane Aminal->Condensation Intermediate5 Intermediate 5 Condensation->Intermediate5 60% Piperidine_Removal Piperidine Removal (Hydrogenation) Intermediate5->Piperidine_Removal Intermediate6 Intermediate 6 (A/B ring system) Piperidine_Removal->Intermediate6 50-60% MOM_Protection MOM Protection Intermediate6->MOM_Protection Intermediate29 Protected Intermediate MOM_Protection->Intermediate29 Aldol_Condensation Aldol Condensation Intermediate29->Aldol_Condensation Chalcone31 Chalcone Intermediate Aldol_Condensation->Chalcone31 Alkylation_Deprotection C-Alkylation & Allyl Deprotection Chalcone31->Alkylation_Deprotection This compound This compound Alkylation_Deprotection->this compound 33% (2 steps) Hydrogenation Hydrogenation This compound->Hydrogenation Uvaretin Uvaretin Hydrogenation->Uvaretin 90%

Caption: A workflow diagram illustrating the key steps in the total synthesis of this compound and Uvaretin.

General Troubleshooting Logic

Troubleshooting_Logic Start Reaction Issue Encountered Low_Yield Low Yield Start->Low_Yield No_Product No Product Start->No_Product Side_Products Unexpected Side Products Start->Side_Products Decomposition Product Decomposition Start->Decomposition Check_Purity Verify Purity of Starting Materials & Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Check_Purity->Check_Conditions Check_Purity->Check_Conditions Monitor_Reaction Monitor Reaction Progress (TLC, HPLC, NMR) Check_Conditions->Monitor_Reaction Check_Conditions->Monitor_Reaction Check_Conditions->Monitor_Reaction Purification_Issues Optimize Purification Strategy Monitor_Reaction->Purification_Issues Solution Implement Corrective Actions Monitor_Reaction->Solution Monitor_Reaction->Solution Workup_Issues Investigate Workup Procedure Workup_Issues->Solution Purification_Issues->Solution Low_Yield->Check_Purity No_Product->Check_Purity Side_Products->Check_Conditions Decomposition->Workup_Issues

References

Technical Support Center: Overcoming Osimertinib Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Osimertinib in their cancer cell experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Osimertinib?

Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to selectively and irreversibly inhibit both EGFR TKI-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while having minimal effect on wild-type EGFR.[3][4] Osimertinib covalently binds to the cysteine-797 residue in the ATP-binding pocket of the EGFR kinase domain, which blocks downstream signaling pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, thereby inhibiting cancer cell proliferation and survival.[5][6]

Q2: My Osimertinib-sensitive cell line is showing signs of resistance. What are the common molecular mechanisms?

Resistance to Osimertinib can be broadly categorized into two types:

  • EGFR-dependent (On-target) mechanisms: These involve genetic alterations within the EGFR gene itself. The most common on-target resistance mechanism is the acquisition of a C797S mutation in exon 20 of the EGFR gene.[1][7][8] This mutation prevents the covalent binding of Osimertinib to the EGFR kinase domain.[8] Other, less frequent, EGFR mutations associated with resistance include L718Q, L792H, and G796S.

  • EGFR-independent (Off-target) mechanisms: These mechanisms involve the activation of alternative signaling pathways that bypass the need for EGFR signaling. Common off-target mechanisms include:

    • MET amplification: Overexpression of the MET receptor tyrosine kinase can drive downstream signaling independently of EGFR.[2][8][9]

    • HER2 amplification: Similar to MET, amplification of the ERBB2 (HER2) gene can lead to the activation of alternative survival pathways.[8][10]

    • Activation of bypass signaling pathways: Mutations or alterations in components of the RAS-MAPK and PI3K-Akt pathways, such as KRAS, BRAF, or PIK3CA mutations, can promote cell survival despite EGFR inhibition.[2][9]

    • Phenotypic transformation: In some cases, lung adenocarcinoma cells can undergo a histological transformation into other cancer types, such as small cell lung cancer (SCLC), which is inherently less dependent on EGFR signaling.[2]

Q3: How can I confirm if my cells have developed the EGFR C797S mutation?

The presence of the EGFR C797S mutation can be detected using several molecular biology techniques on DNA extracted from your resistant cell lines. Common methods include:

  • Droplet Digital PCR (ddPCR): This is a highly sensitive method for detecting and quantifying specific mutations, including C797S.[9][11]

  • Next-Generation Sequencing (NGS): Targeted NGS panels can simultaneously screen for C797S and other known resistance mutations in EGFR and other relevant genes.

  • Sanger Sequencing: While less sensitive than ddPCR or NGS, Sanger sequencing of the EGFR exon 20 region can also be used to detect the C797S mutation, especially if the resistant cell population is relatively homogeneous.

Troubleshooting Guide

Problem: Decreased sensitivity to Osimertinib in our cancer cell line (Increasing IC50 value).

This is a common issue indicating the development of drug resistance. Follow this troubleshooting workflow to identify the potential cause and explore solutions.

G cluster_0 Initial Observation cluster_1 Step 1: Confirm Resistance & Characterize Phenotype cluster_2 Step 2: Investigate On-Target Resistance cluster_3 Step 3: Investigate Off-Target Resistance cluster_4 Step 4: Potential Solutions & Next Steps Start Decreased Osimertinib Sensitivity (Increased IC50) Confirm_IC50 Confirm IC50 with Dose-Response Curve (MTT/CellTiter-Glo Assay) Start->Confirm_IC50 Morphology_Check Check for Morphological Changes (e.g., EMT) Confirm_IC50->Morphology_Check Sequence_EGFR Sequence EGFR Exon 20 (ddPCR or NGS) Morphology_Check->Sequence_EGFR Check_C797S C797S Mutation Detected? Sequence_EGFR->Check_C797S Western_Blot Western Blot for Bypass Pathway Activation (p-MET, p-HER2, p-AKT, p-ERK) Check_C797S->Western_Blot No Solution_C797S Consider 4th Gen EGFR TKIs or Combination with 1st Gen TKIs (if T790M is also present in trans) Check_C797S->Solution_C797S Yes Bypass_Activated Bypass Pathway Activated? Western_Blot->Bypass_Activated NGS_Panel Perform Targeted NGS Panel (MET, HER2, KRAS, BRAF, PIK3CA) Bypass_Activated->NGS_Panel No Solution_Bypass Test Combination Therapy (e.g., Osimertinib + MET inhibitor, MEK inhibitor) Bypass_Activated->Solution_Bypass Yes Off_Target_Mutation Off-Target Mutation Found? NGS_Panel->Off_Target_Mutation Off_Target_Mutation->Solution_Bypass Yes Further_Investigation Investigate Other Mechanisms (e.g., phenotypic transformation) Off_Target_Mutation->Further_Investigation No

Troubleshooting workflow for Osimertinib resistance.

Data Presentation: Efficacy of Combination Therapies

The following tables summarize preclinical and clinical data on combination strategies to overcome Osimertinib resistance.

Table 1: Preclinical IC50 Values of Osimertinib in Sensitive and Resistant NSCLC Cell Lines

Cell LineEGFR StatusOsimertinib IC50 (nM)Reference Cell Line
PC-9Exon 19 deletion~15 - 25Sensitive
H1975L858R/T790M~5 - 50Sensitive
PC-9ERExon 19 del/T790M~166Resistant
Ba/F3G719S+T790M~100Resistant
Ba/F3L861Q+T790M~100Resistant
Note: IC50 values can vary between studies and experimental conditions.[12]

Table 2: Clinical Trial Data for Combination Therapies Post-Osimertinib Progression

Combination TherapyResistance Mechanism TargetedTrial PhaseObjective Response Rate (ORR)Median Progression-Free Survival (PFS)
Osimertinib + Savolitinib (METi)MET amplificationPhase 1b28% - 52%9.7 months
Osimertinib + Selumetinib (MEKi)RAS/MAPK pathway activationPhase 1b34%4.2 months
Amivantamab (EGFR-MET bispecific Ab)EGFR & MET driven resistancePhase 121%-
Trastuzumab emtansine (T-DM1) + OsimertinibHER2 amplificationPhase 213%2.8 months
Data is compiled from various clinical trials and is subject to change with ongoing research.[13][14]

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Osimertinib.

Materials:

  • Osimertinib-sensitive and resistant NSCLC cell lines

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Osimertinib stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of Osimertinib in complete medium from the stock solution. A typical concentration range to test for resistance would be from 0.01 nM to 10 µM.

    • Include a vehicle control (DMSO) at the same concentration as in the highest drug concentration well.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Osimertinib.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After 72 hours, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope).

Protocol 2: Western Blot for EGFR and Downstream Signaling Proteins

This protocol is for assessing the activation state of key proteins in the EGFR signaling pathway.

Materials:

  • Cell lysates from Osimertinib-treated and untreated cells

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis:

    • Analyze the band intensities to determine the relative levels of phosphorylated and total proteins. β-actin is used as a loading control.

Signaling Pathway Diagrams

The following diagrams illustrate the EGFR signaling pathway and the mechanisms of Osimertinib resistance.

G cluster_0 EGFR Signaling Pathway cluster_1 Osimertinib Action EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Osimertinib Osimertinib Osimertinib->EGFR Inhibits

Simplified EGFR signaling pathway and the inhibitory action of Osimertinib.

G cluster_0 Osimertinib Resistance Mechanisms Osimertinib Osimertinib EGFR EGFR Osimertinib->EGFR Inhibits Downstream_Signaling Downstream Signaling EGFR->Downstream_Signaling C797S EGFR C797S Mutation C797S->EGFR Prevents binding MET MET Amplification MET->Downstream_Signaling Activates HER2 HER2 Amplification HER2->Downstream_Signaling Activates RAS_mut KRAS/BRAF Mutation RAS_mut->Downstream_Signaling Activates PI3K_mut PIK3CA Mutation PI3K_mut->Downstream_Signaling Activates Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation

Overview of on-target and off-target mechanisms of Osimertinib resistance.

References

Technical Support Center: Isouvaretin Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isouvaretin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a type of natural compound known as a chalcone, which belongs to the flavonoid family.[1] A mixture containing this compound has demonstrated significant antibacterial activity against Bacillus subtilis and Staphylococcus epidermidis.[2]

Q2: How should this compound be stored and handled?

For long-term storage, this compound powder should be kept at -20°C for up to two years. For short-term storage, it can be kept at 4°C for up to two weeks.[2] When preparing stock solutions, it is recommended to prepare and use them on the same day. If advance preparation is necessary, store solutions in aliquots in tightly sealed vials at -20°C, where they are generally usable for up to one month.[2] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[2]

Q3: What are the physical and chemical properties of this compound?

  • Molecular Formula: C23H22O5[2]

  • Molecular Weight: 378.42 g/mol [2]

  • Purity: Typically >98%[2]

Quantitative Data Summary

The following table summarizes the reported antibacterial activity of a mixture of uvaretin and this compound.

MicroorganismAssay TypeMetricValue (µM)
Bacillus subtilisAntibacterialEC508.7[2]
Staphylococcus epidermidisAntibacterialIC507.9[2]

Experimental Protocols

Due to the limited availability of specific protocols for this compound, the following are generalized but detailed methodologies for key assays relevant to its known activities.

Antimicrobial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3]

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Positive control (bacterial culture with no compound)

  • Negative control (broth medium only)

  • Vehicle control (bacterial culture with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration well)

  • Incubator

Procedure:

  • Prepare Serial Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add a specific volume of the this compound stock solution to the first well to achieve the starting concentration and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the desired number of wells.

  • Inoculate Bacteria:

    • Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard.[3]

    • Dilute the standardized bacterial suspension in the broth medium.

    • Add the appropriate volume of the diluted bacterial inoculum to each well (except the negative control) to achieve the final desired cell concentration.

  • Incubation:

    • Cover the plate and incubate at the optimal temperature for the test microorganism (e.g., 35-37°C) for 16-20 hours.[4]

  • Determine MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.[3]

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_incubation Incubation cluster_analysis Data Analysis prep_plate Add 100 µL broth to 96-well plate serial_dilution Perform 2-fold serial dilutions of this compound prep_plate->serial_dilution prep_stock Prepare this compound stock solution prep_stock->serial_dilution prep_bacteria Grow bacterial culture to log phase inoculation Inoculate wells with standardized bacterial suspension prep_bacteria->inoculation serial_dilution->inoculation incubation Incubate at 37°C for 16-20 hours inoculation->incubation read_results Visually inspect for turbidity incubation->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Broth Microdilution Workflow for MIC Determination

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be an indicator of cell viability, proliferation, or cytotoxicity.[5]

Materials:

  • This compound stock solution

  • Mammalian cells in culture

  • Sterile 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • The next day, remove the medium and add fresh medium containing serial dilutions of this compound. Include vehicle-treated and untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization:

    • Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Troubleshooting Guides

Antimicrobial Susceptibility Testing

Q: No bacterial growth is observed in the positive control wells.

  • Possible Cause: The bacterial inoculum may have been non-viable or prepared at too low a concentration. The growth medium may be compromised.

  • Solution: Ensure the bacterial culture is in the logarithmic growth phase before preparing the inoculum. Verify the preparation of the 0.5 McFarland standard.[3] Check the sterility and composition of the growth medium.

Q: There is growth in the negative control (broth only) wells.

  • Possible Cause: Contamination of the broth, plates, or reagents.

  • Solution: Use fresh, sterile materials. Ensure aseptic technique is followed throughout the protocol.

Q: The MIC values are inconsistent between replicate experiments.

  • Possible Cause: Inaccurate serial dilutions, variability in inoculum density, or issues with this compound solubility.

  • Solution: Carefully check pipetting technique for serial dilutions. Ensure the bacterial inoculum is standardized consistently for each experiment.[6] If this compound precipitation is observed at higher concentrations, consider adjusting the solvent or the concentration range.

Cytotoxicity Assays

Q: High variability is observed between replicate wells.

  • Possible Cause: Uneven cell seeding, edge effects in the 96-well plate, or compound precipitation.

  • Solution: Ensure a homogenous cell suspension before seeding. To mitigate edge effects, avoid using the outer wells of the plate for experimental samples.[7] Visually inspect the wells for any precipitation of this compound after addition.

Q: The absorbance readings in the control wells are too low.

  • Possible Cause: Insufficient cell number, suboptimal incubation time with MTT, or incomplete solubilization of formazan crystals.

  • Solution: Optimize the initial cell seeding density. Ensure the MTT incubation period is sufficient for formazan crystal formation. Make sure the formazan crystals are fully dissolved before reading the absorbance.

Q: The compound appears to interfere with the MTT assay.

  • Possible Cause: Some compounds can chemically reduce MTT or interact with the formazan product, leading to false results.

  • Solution: Run a control with this compound in cell-free medium to check for direct MTT reduction. If interference is suspected, consider using an alternative cytotoxicity assay, such as the LDH release assay, which measures membrane integrity.[8]

Potential Signaling Pathways for this compound (as a Chalcone)

Chalcones are known to modulate various signaling pathways. While the specific pathways affected by this compound have not been detailed, related compounds have been shown to influence pathways such as the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[9] The MAPK pathway is crucial in regulating cell proliferation, differentiation, and apoptosis.[9]

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus extracellular_stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) receptor Receptor Tyrosine Kinase extracellular_stimuli->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., AP-1, c-Myc) erk->transcription_factors This compound This compound (Chalcone) This compound->mek Inhibition? cellular_response Cellular Response (Proliferation, Apoptosis, etc.) transcription_factors->cellular_response

Hypothesized MAPK Signaling Pathway Modulation by this compound

References

Technical Support Center: Enhancing the Bioavailability of Diarylheptanoids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at enhancing the bioavailability of diarylheptanoids.

Frequently Asked Questions (FAQs)

Q1: Why do diarylheptanoids, such as curcumin, exhibit low oral bioavailability?

A1: The low oral bioavailability of diarylheptanoids is primarily attributed to several factors:

  • Poor Aqueous Solubility: Diarylheptanoids are often highly lipophilic and sparingly soluble in water, which limits their dissolution in gastrointestinal fluids, a prerequisite for absorption.[1][2][3]

  • Rapid Metabolism: These compounds undergo extensive first-pass metabolism in the liver and intestinal wall, primarily through glucuronidation and sulfation, converting them into inactive metabolites that are readily eliminated.[3][4][5]

  • Chemical Instability: Some diarylheptanoids are unstable at the alkaline pH of the intestines, leading to degradation before they can be absorbed.[1]

  • Rapid Systemic Clearance: Once absorbed, they are quickly cleared from the bloodstream.[2][3]

Q2: What are the most common strategies to enhance the bioavailability of diarylheptanoids?

A2: Several formulation strategies have been developed to overcome the poor bioavailability of diarylheptanoids. These include:

  • Co-administration with Bioenhancers: Utilizing compounds like piperine that inhibit metabolic enzymes.[4][5][6]

  • Nanotechnology-based Delivery Systems: Encapsulating diarylheptanoids in nanoparticles, liposomes, micelles, or nanoemulsions to improve solubility and protect against degradation.[1][6][7]

  • Solid Dispersions: Dispersing the diarylheptanoid in a water-soluble carrier to enhance its dissolution rate.

  • Complexation: Forming complexes with cyclodextrins or proteins to increase aqueous solubility.[8]

Q3: How does piperine increase the bioavailability of curcumin, a model diarylheptanoid?

A3: Piperine, an alkaloid from black pepper, enhances the bioavailability of curcumin by inhibiting key metabolic pathways. It acts as an inhibitor of hepatic and intestinal glucuronidation, the primary route of curcumin metabolism.[4][5] Additionally, piperine inhibits the P-glycoprotein-mediated efflux of curcumin from intestinal cells back into the lumen.[9] This dual action allows more of the active diarylheptanoid to be absorbed into the systemic circulation.

Q4: Can the bioavailability enhancement strategies developed for curcumin be applied to other diarylheptanoids?

A4: While most research has focused on curcumin, the principles behind the enhancement strategies are broadly applicable to other diarylheptanoids that share similar physicochemical properties, such as poor water solubility and extensive metabolism.[10][11][12] It is essential to empirically test and optimize these strategies for each specific diarylheptanoid, as minor structural differences can influence their interaction with carriers, enzymes, and transporters.

Q5: What are the critical parameters to consider when developing a nanoparticle formulation for a diarylheptanoid?

A5: Key parameters for developing a successful nanoparticle formulation include:

  • Particle Size and Polydispersity Index (PDI): Smaller particle sizes generally lead to a larger surface area and better absorption. A low PDI indicates a uniform particle size distribution.

  • Entrapment Efficiency and Drug Loading: High entrapment efficiency ensures a sufficient amount of the diarylheptanoid is encapsulated, while drug loading refers to the percentage of the drug in the nanoparticle by weight.

  • Zeta Potential: This measures the surface charge of the nanoparticles and is an indicator of their stability in suspension. A higher absolute zeta potential value suggests better stability.

  • In Vitro Release Profile: Characterizing the release kinetics of the diarylheptanoid from the nanoparticles under simulated physiological conditions is crucial.

Troubleshooting Guides

Low Yield or Poor Entrapment Efficiency in Nanoparticle Formulation
Potential Cause Troubleshooting Step
Poor solubility of the diarylheptanoid in the chosen organic solvent. Screen different organic solvents to find one that provides good solubility for the specific diarylheptanoid.
Inappropriate drug-to-polymer ratio. Optimize the ratio of the diarylheptanoid to the polymer or carrier. A 1:2 ratio has been shown to be effective for curcumin-albumin nanoparticles.[4]
Suboptimal process parameters (e.g., stirring speed, sonication time, evaporation rate). Systematically vary process parameters to identify the optimal conditions for nanoparticle formation and drug encapsulation. For instance, sonication time can influence particle size.[6]
Precipitation of the drug during the formulation process. Ensure the diarylheptanoid remains solubilized throughout the process. For emulsion-based methods, use an appropriate surfactant to stabilize the droplets.
Inconsistent Results in Caco-2 Permeability Assays
Potential Cause Troubleshooting Step
Compromised integrity of the Caco-2 cell monolayer. Regularly monitor the transepithelial electrical resistance (TEER) to ensure the formation of tight junctions. Only use monolayers with TEER values above a predetermined threshold.[13]
Low recovery of the test compound. Investigate potential issues such as non-specific binding to the plate material, instability of the compound in the assay buffer, or cellular metabolism. Use low-binding plates and ensure the compound is stable under assay conditions.[14]
High efflux ratio suggesting active transport. To confirm the involvement of specific efflux transporters like P-glycoprotein, perform the assay in the presence of known inhibitors such as verapamil.[14]
Variability in cell culture conditions. Standardize cell seeding density, culture medium composition, and differentiation time (typically 21 days) to ensure consistent monolayer characteristics.[13][14]

Quantitative Data Summary

The following tables summarize the quantitative data on the enhancement of diarylheptanoid bioavailability using different methods.

Table 1: Enhancement of Curcumin Bioavailability with Piperine

Study Population Curcumin Dose Piperine Dose Increase in Bioavailability (AUC) Reference
Humans2 g20 mg2000%[4][5]
Rats2 g/kg20 mg/kg154%[4][5]

Table 2: Bioavailability Enhancement of Curcumin with Nanoparticle Formulations

Nanoparticle Type Fold Increase in Bioavailability (Relative to free curcumin) Reference
PLGA Nanoparticles15.6[5]
PLGA-PEG Nanoparticles55.4[5]
High Molecular Weight PLGA40[5]
Theracurmin (colloidal nano-particles)>40[15]

Experimental Protocols

Protocol 1: Preparation of Curcumin-Albumin Nanoparticles by Desolvation

Objective: To prepare diarylheptanoid-loaded albumin nanoparticles to enhance solubility and bioavailability.

Materials:

  • Diarylheptanoid (e.g., Curcumin)

  • Bovine Serum Albumin (BSA)

  • Ethanol

  • Purified distilled water

  • Magnetic stirrer

Procedure:

  • Dissolve 50-200 mg of BSA in 2.0 mL of purified distilled water.

  • Dissolve the diarylheptanoid in 8 mL of ethanol.

  • Add the ethanolic diarylheptanoid solution dropwise into the aqueous BSA solution under magnetic stirring at 500 rpm at room temperature.

  • An opalescent suspension of nanoparticles will form spontaneously.

  • Characterize the nanoparticles for size, zeta potential, entrapment efficiency, and in vitro release.[4]

Protocol 2: Preparation of Solid Dispersions by the Solvent Evaporation Method

Objective: To improve the dissolution rate of a poorly soluble diarylheptanoid by dispersing it in a hydrophilic carrier.

Materials:

  • Diarylheptanoid

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))

  • Common solvent (e.g., Chloroform, Ethanol)

  • Rotary evaporator

Procedure:

  • Dissolve a physical mixture of the diarylheptanoid and the carrier in a common solvent.

  • Evaporate the solvent using a rotary evaporator until a clear, solvent-free film is formed.

  • Further dry the film to a constant weight.

  • The resulting solid dispersion can be crushed, pulverized, and sieved for further formulation.[16]

Protocol 3: Caco-2 Cell Permeability Assay

Objective: To assess the in vitro intestinal permeability of a diarylheptanoid formulation.

Materials:

  • Caco-2 cells

  • Transwell permeable supports

  • Cell culture medium (e.g., DMEM with supplements)

  • Hank's Balanced Salt Solution (HBSS)

  • Test diarylheptanoid formulation

  • Lucifer yellow (for monolayer integrity check)

  • Analytical equipment (e.g., HPLC, LC-MS)

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Confirm monolayer integrity by measuring the TEER or by performing a Lucifer yellow rejection assay.

  • Wash the cell monolayer with pre-warmed HBSS.

  • Add the test diarylheptanoid formulation (dissolved in HBSS) to the apical (AP) compartment and fresh HBSS to the basolateral (BL) compartment.

  • Incubate at 37°C for a defined period (e.g., 2 hours).

  • At specified time points, collect samples from the basolateral compartment and replace with fresh HBSS.

  • To determine the efflux ratio, also perform the experiment in the reverse direction (BL to AP).

  • Quantify the concentration of the diarylheptanoid in the collected samples using a validated analytical method.

  • Calculate the apparent permeability coefficient (Papp).[13][14]

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Formulation Select Formulation Strategy (Nanoparticles, Solid Dispersion, etc.) Preparation Prepare Formulation Formulation->Preparation Characterization Physicochemical Characterization (Size, Entrapment, etc.) Preparation->Characterization Solubility Solubility & Dissolution Studies Characterization->Solubility Permeability Caco-2 Permeability Assay Solubility->Permeability Animal_Studies Pharmacokinetic Studies in Animals Permeability->Animal_Studies Data_Analysis Analyze Bioavailability (AUC, Cmax) Animal_Studies->Data_Analysis

Caption: Experimental workflow for enhancing diarylheptanoid bioavailability.

piperine_mechanism cluster_cell Diarylheptanoid Diarylheptanoid Metabolites Inactive Metabolites Diarylheptanoid->Metabolites Metabolism Piperine Piperine Pgp P-glycoprotein (Efflux Pump) Piperine->Pgp Inhibits UGT UDP-glucuronosyltransferase (Metabolizing Enzyme) Piperine->UGT Inhibits Intestinal_Lumen Intestinal Lumen Enterocyte Enterocyte Intestinal_Lumen->Enterocyte Absorption Enterocyte->Intestinal_Lumen Efflux Bloodstream Bloodstream Enterocyte->Bloodstream To Systemic Circulation

Caption: Mechanism of piperine in enhancing diarylheptanoid bioavailability.

Caption: Logical troubleshooting guide for low diarylheptanoid bioavailability.

References

Validation & Comparative

A Comparative Guide to the Cytotoxic Activities of Isouvaretin and Uvaretin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isouvaretin and uvaretin are natural flavonoid compounds that have garnered interest within the scientific community for their potential therapeutic properties, including anticancer activities. This compound is classified as a flavanone, while uvaretin is a dihydrochalcone. This guide provides a comparative overview of their cytotoxic activities based on available scientific literature. It is important to note that while the broader chemical classes to which these compounds belong have been studied for their effects on cancer cells, direct comparative studies on the cytotoxic potencies of this compound and uvaretin are limited. This guide aims to synthesize the available data on these and structurally related compounds to provide a useful resource for researchers.

Quantitative Cytotoxic Activity

The following table summarizes the cytotoxic activities of compounds structurally related to or co-occurring with uvaretin in the Uvaria genus. It is important to emphasize that these are not direct measures of uvaretin's or this compound's activity but provide context for the potential bioactivity of this class of compounds.

Table 1: Cytotoxic Activity of Selected Compounds from the Uvaria Genus

CompoundPlant SourceCancer Cell Line(s)Reported IC50 (µM)
ZeylenoneUvaria grandifloraHuman Myeloid Leukemia (K-562)2.3
Cervical Cancer (HeLa)18.3
(-)-3-O-debenzoylzeylenoneUvaria grandifloraLung Cancer (LU-1)4.68
Melanoma (SK-Mel-2)3.63
Unnamed ChalconesUvaria dulcisT-cell Acute Lymphoblastic Leukemia (MOLT-3)4.20 - 7.83
Cervical Cancer (HeLa)7.00

Note: Data on the cytotoxic activity of this compound is not currently available in the reviewed literature.

Experimental Protocols

The evaluation of cytotoxic activity of natural compounds is commonly performed using a variety of in vitro cell-based assays. A typical experimental protocol to determine the IC50 value is as follows:

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compounds (this compound and uvaretin) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period, typically 24, 48, or 72 hours.

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting a dose-response curve.

Potential Mechanisms of Action and Signaling Pathways

While specific signaling pathways for this compound and uvaretin are not extensively characterized, the broader classes of flavonoids to which they belong are known to exert their cytotoxic effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

General Signaling Pathways for Flavonoids:

Flavonoids can modulate a complex network of intracellular signaling pathways that are often dysregulated in cancer cells. These include:

  • PI3K/Akt Pathway: This is a crucial survival pathway that is often overactive in cancer. Flavonoids have been shown to inhibit this pathway, leading to decreased cell proliferation and survival.

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is involved in cell proliferation, differentiation, and apoptosis. Flavonoids can modulate different branches of the MAPK pathway (e.g., ERK, JNK, p38) to induce apoptosis.

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: NF-κB is a key regulator of inflammation and cell survival. Inhibition of this pathway by flavonoids can sensitize cancer cells to apoptosis.

  • Wnt/β-catenin Pathway: Dysregulation of this pathway is common in many cancers. Some flavonoids have been shown to interfere with this signaling cascade, leading to reduced cancer cell growth.

The following diagram illustrates a generalized workflow for assessing the cytotoxic activity of natural compounds.

G General Workflow for Cytotoxicity Assessment cluster_0 Preparation cluster_1 Experimentation cluster_2 Data Analysis Compound Test Compound (this compound/Uvaretin) Treatment Cell Treatment (Varying Concentrations) Compound->Treatment CellLines Cancer Cell Lines CellLines->Treatment Incubation Incubation (24, 48, 72 hours) Treatment->Incubation Assay Cytotoxicity Assay (e.g., MTT) Incubation->Assay Measurement Absorbance Measurement Assay->Measurement Calculation Calculate % Viability Measurement->Calculation IC50 Determine IC50 Calculation->IC50

Caption: General workflow for in vitro cytotoxicity testing.

Below is a representative diagram of a simplified signaling pathway often implicated in flavonoid-induced apoptosis.

G Simplified Flavonoid-Induced Apoptosis Pathway cluster_0 Signaling Cascades cluster_1 Cellular Response Flavonoid Flavonoid (e.g., this compound/Uvaretin) PI3K_Akt PI3K/Akt Pathway Flavonoid->PI3K_Akt Inhibition MAPK MAPK Pathway Flavonoid->MAPK Modulation NFkB NF-κB Pathway Flavonoid->NFkB Inhibition CellCycle Cell Cycle Arrest Flavonoid->CellCycle Apoptosis Apoptosis Induction PI3K_Akt->Apoptosis MAPK->Apoptosis NFkB->Apoptosis

Caption: Flavonoid-induced apoptosis signaling.

Conclusion

Validating the Anticancer Effects of Isovitexin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Isovitexin's Performance Against Standard Chemotherapeutic Agents

The natural flavonoid Isovitexin has emerged as a compound of interest in oncology research, demonstrating potential anticancer effects across various cancer cell lines. This guide provides a comprehensive comparison of Isovitexin with established chemotherapeutic drugs, supported by experimental data, to offer researchers, scientists, and drug development professionals a clear perspective on its therapeutic potential. It is important to note that the initial topic specified "Isouvaretin," which is likely a misspelling of "Isovitexin," as no significant scientific literature was found for the former. Therefore, this guide will focus on the well-documented anticancer properties of Isovitexin.

In Vitro Cytotoxicity: Isovitexin vs. Standard Chemotherapies

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following tables summarize the IC50 values of Isovitexin and standard chemotherapeutic agents against various cancer cell lines, as documented in preclinical studies.

Colon Cancer Cell Lines Isovitexin IC50 (µM)
HT2937.24 ± 2.56[1]
SW48033.53 ± 2.45[1]
HCT11629.79 ± 2.32[1]
LoVo19.31 ± 2.49[1]
Lung Cancer Cell Lines Isovitexin IC50 (µg/mL)
H460130.4[2]
A549157.6[2]
LCSLCs-H460 (Lung Cancer Stem-like Cells)67.64[2]
LCSLCs-A549 (Lung Cancer Stem-like Cells)100.4[2]
Breast Cancer Cell Line Isovitexin Activity
MCF-7Cytotoxic, causing 46% apoptosis at < 10 nM[3]
Standard Chemotherapeutic Agents Cancer Cell Line IC50
Doxorubicin MCF-7 (Breast)0.35 ± 0.1 µM to 2.5 µM[4][5][6]
MDA-MB-231 (Breast)4.1 µM[7]
HepG2 (Liver)12.2 µM[5]
A549 (Lung)> 20 µM[5]
Paclitaxel Various Human Tumor Cell Lines2.5 - 7.5 nM (24h exposure)[8]
MKN-28, MKN-45, MCF-70.01 µM (cytotoxic effect)[9]
Cisplatin A549 and H1975 (Lung)Synergistic effect with Isovitexin[5]

Mechanisms of Action: A Focus on Signaling Pathways

Isovitexin exerts its anticancer effects through the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. A primary target is the PI3K/Akt/mTOR pathway, which is often hyperactivated in various cancers.

PI3K/Akt/mTOR Signaling Pathway Inhibition by Isovitexin

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Isovitexin Isovitexin Isovitexin->PI3K inhibits Isovitexin->Akt inhibits Isovitexin->mTOR inhibits

Caption: Isovitexin inhibits the PI3K/Akt/mTOR signaling pathway.

By inhibiting the phosphorylation of key proteins such as PI3K, Akt, and mTOR, Isovitexin effectively disrupts downstream signaling cascades that promote cancer cell growth and survival. This inhibition leads to decreased cell proliferation and the induction of apoptosis.

Experimental Protocols

To ensure the reproducibility and validation of the cited findings, detailed methodologies for key experiments are provided below.

Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of Isovitexin or the comparative drug for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a vehicle control.

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in serum-free media) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated with a fluorochrome like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Culture and Treatment: Culture cells and induce apoptosis by treating them with the desired compound (e.g., Isovitexin) for a specific time.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Western Blot Analysis for PI3K/Akt Pathway

This technique is used to detect the expression levels of specific proteins within the PI3K/Akt signaling cascade.

Principle: Western blotting involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing for a specific protein of interest using a primary antibody. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.

Protocol:

  • Protein Extraction: Lyse the treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a method like the BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-PI3K, phospho-Akt, total Akt).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Experimental Workflow for Anticancer Drug Evaluation

The following diagram illustrates a typical workflow for evaluating the anticancer effects of a compound like Isovitexin.

Experimental_Workflow start Start: Compound of Interest (e.g., Isovitexin) cell_culture Cell Line Selection & Culture start->cell_culture cytotoxicity Cytotoxicity Assay (e.g., MTT) cell_culture->cytotoxicity ic50 Determine IC50 Value cytotoxicity->ic50 apoptosis Apoptosis Assay (e.g., Annexin V/PI) ic50->apoptosis mechanism Mechanism of Action (e.g., Western Blot for Signaling Pathways) ic50->mechanism data_analysis Data Analysis & Interpretation apoptosis->data_analysis mechanism->data_analysis conclusion Conclusion on Anticancer Potential data_analysis->conclusion

Caption: A typical workflow for evaluating anticancer compounds.

Conclusion and Future Directions

The available preclinical data suggests that Isovitexin exhibits significant anticancer activity against a range of cancer cell lines, particularly those of colon and lung origin. Its mechanism of action, primarily through the inhibition of the PI3K/Akt/mTOR signaling pathway, provides a strong rationale for its therapeutic potential. However, direct comparative studies with standard-of-care chemotherapeutics are limited. Future research should focus on head-to-head in vitro and in vivo comparisons to more definitively establish the efficacy of Isovitexin relative to current treatment options. Furthermore, studies exploring the synergistic effects of Isovitexin in combination with existing anticancer drugs could pave the way for novel and more effective cancer treatment strategies. The low cytotoxicity of Isovitexin towards normal cells, as indicated in some studies, is a promising characteristic that warrants further investigation in the context of reducing the side effects associated with conventional chemotherapy.

References

Isouvaretin and Standard Chemotherapeutics: An Efficacy Comparison Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct comparative efficacy studies between isouvaretin and standard chemotherapeutics are not currently available in peer-reviewed literature. Due to the limited specific data on this compound, this guide utilizes data from the well-researched and structurally related isoflavones, genistein and daidzein, as representative examples for an indirect comparison against standard cancer therapies. This compound belongs to the same class of flavonoid compounds, and insights into the activity of genistein and daidzein may offer a foundational understanding of potential anti-cancer mechanisms.

Introduction

The search for novel anti-cancer agents with improved efficacy and reduced toxicity is a cornerstone of oncological research. Isoflavonoids, a class of naturally occurring polyphenolic compounds found in soybeans and other legumes, have garnered significant interest for their potential pleiotropic effects on cancer cells. These compounds, including genistein and daidzein, have been shown to modulate multiple signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[1][2] This guide provides a comparative overview of the preclinical efficacy of these representative isoflavones against standard chemotherapeutic agents such as doxorubicin, cisplatin, and paclitaxel in common cancer types like breast and lung cancer.

In Vitro Efficacy: A Comparative Analysis

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in vitro. The following tables summarize the IC50 values for genistein, daidzein, and standard chemotherapeutics in various breast and lung cancer cell lines. It is important to note that IC50 values can vary significantly based on the cell line, assay method, and experimental conditions.

Table 1: Comparative In Vitro Efficacy (IC50) in Breast Cancer Cell Lines

CompoundCell LineIC50 (µM)Citation
Genistein MCF-715-20
MDA-MB-23125-30
Doxorubicin MCF-70.1 - 8.3[3][4][5]
MDA-MB-2316.6[3]
Paclitaxel MCF-70.004-0.01
SKBR30.005-0.012[6]

Table 2: Comparative In Vitro Efficacy (IC50) in Lung Cancer Cell Lines

CompoundCell LineIC50 (µM)Citation
Genistein A54920-30
Cisplatin A5494.97 - 9[7][8]
H129927[7]
Doxorubicin A549>20[4]

In Vivo Efficacy: Tumor Growth Inhibition

Preclinical in vivo studies using animal models provide valuable insights into the potential therapeutic efficacy of a compound. The data below summarizes the tumor growth inhibition observed with isoflavones and standard chemotherapeutics in xenograft models.

Table 3: Comparative In Vivo Efficacy in Animal Models

CompoundCancer TypeAnimal ModelTreatment RegimenTumor Growth Inhibition (%)Citation
Soy Isoflavones Adult T-cell LeukemiaNOD/SCID/γcnull mice100 mg/kg/daySignificant inhibition[9]
Paclitaxel Breast CancerMCF-7-bearing mice10 mg/kgSignificant inhibition[6][10]
Doxorubicin Lung CancerNCI-H460 xenograft0.75 mg/kgMeasurable but not statistically significant[11]
Cisplatin MelanomaSCID-beige miceNot specified60-70%[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Drug Treatment: Cells are treated with various concentrations of the test compound (isoflavones or standard chemotherapeutics) for 24, 48, or 72 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated as the concentration of the drug that causes a 50% reduction in cell viability compared to the untreated control.

In Vivo Tumor Xenograft Model
  • Cell Implantation: Athymic nude mice (4-6 weeks old) are subcutaneously injected with a suspension of cancer cells (e.g., 5 x 10^6 MCF-7 cells) in the flank.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Mice are randomly assigned to treatment and control groups. The test compounds (isoflavones or standard chemotherapeutics) are administered via an appropriate route (e.g., intraperitoneal, oral gavage) at a specified dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured periodically (e.g., every 2-3 days) using calipers and calculated using the formula: (Length x Width²) / 2.

  • Data Analysis: Tumor growth curves are plotted, and the percentage of tumor growth inhibition is calculated at the end of the study.

Western Blot Analysis
  • Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein (20-40 µg) are separated on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

Isoflavones exert their anti-cancer effects by modulating a variety of signaling pathways that are often dysregulated in cancer. The diagrams below illustrate the general isoflavonoid biosynthesis pathway and two key signaling pathways, PI3K/Akt and MAPK/ERK, that are frequently targeted by these compounds.

Isoflavonoid_Biosynthesis_Pathway Phenylalanine Phenylalanine Cinnamate Cinnamate Phenylalanine->Cinnamate p_Coumaroyl_CoA p_Coumaroyl_CoA Cinnamate->p_Coumaroyl_CoA Chalcone Chalcone p_Coumaroyl_CoA->Chalcone CHS Flavanone Flavanone Chalcone->Flavanone Isoflavone Isoflavone Flavanone->Isoflavone

Figure 1: Simplified Isoflavonoid Biosynthesis Pathway.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Bad Bad (pro-apoptotic) Akt->Bad Inhibition Caspase9 Caspase-9 (pro-apoptotic) Akt->Caspase9 Inhibition Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Apoptosis Apoptosis Bad->Apoptosis Caspase9->Apoptosis Isoflavones Isoflavones (e.g., Genistein) Isoflavones->PI3K Inhibition

Figure 2: PI3K/Akt Signaling Pathway and Isoflavone Inhibition.

MAPK_ERK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor Ras Ras GrowthFactorReceptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1, Elk-1) ERK->TranscriptionFactors Activation GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression Isoflavones Isoflavones (e.g., Genistein) Isoflavones->Raf Inhibition

Figure 3: MAPK/ERK Signaling Pathway and Isoflavone Inhibition.

Conclusion

While direct comparative data for this compound remains elusive, the existing body of research on related isoflavones such as genistein and daidzein suggests potential anti-cancer activity through the modulation of key signaling pathways. The preclinical data presented in this guide indicates that these compounds exhibit cytotoxic and tumor-inhibitory effects, although their potency appears to be generally lower than that of standard chemotherapeutic agents in the models studied. Further research is warranted to elucidate the specific efficacy and mechanisms of action of this compound and to determine its potential as a standalone or adjuvant therapy in cancer treatment. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers in the field of oncology and drug development.

References

Unveiling the Molecular Targets of Isouvaretin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isouvaretin, a flavonoid with potential therapeutic applications, has garnered interest for its biological activities. However, its precise molecular targets remain largely unconfirmed. This guide provides a comparative analysis of this compound's likely molecular interactions by examining its closely related and more extensively studied analog, Isovitexin. By comparing the known activities of Isovitexin with established inhibitors of key signaling pathways, we aim to provide a framework for confirming the molecular targets of this compound and guiding future drug development efforts.

Comparative Analysis of Isovitexin and Alternative Inhibitors

Due to the limited direct data on this compound, this section focuses on Isovitexin's known effects on major signaling pathways implicated in cancer and inflammation: MAPK/ERK, PI3K/Akt, Wnt/β-catenin, and NF-κB. The following tables compare the available data for Isovitexin with well-characterized inhibitors of these pathways.

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Isovitexin has been shown to inhibit the phosphorylation of key components of this pathway.[1][2][3][4]

CompoundTargetIC50 / EffectReference
Isovitexin p-ERK1/2, p-JNK, p-p38Inhibition of phosphorylation[1][2][3][4]
TrametinibMEK1/2~2 nM[5]
Selumetinib (AZD6244)MEK1/214-50 nM (GI50)[5]
CobimetinibMEK14.2 nM[5]
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway

The PI3K/Akt pathway is another critical signaling route involved in cell growth, survival, and metabolism. Studies suggest that Isovitexin can modulate this pathway.

CompoundTargetIC50 / EffectReference
Isovitexin p-PI3K, p-Akt, p-mTORInhibition of phosphorylation
Buparlisib (BKM120)pan-PI3K (α, β, δ, γ)52, 166, 116, 262 nM[6][7]
AlpelisibPI3Kα5 nM
IdelalisibPI3Kδ2.5 nM
Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway plays a vital role in embryonic development and tissue homeostasis, and its dysregulation is linked to cancer. Isovitexin has been reported to suppress this pathway.

CompoundTargetIC50 / EffectReference
Isovitexin Wnt/β-catenin pathwaySuppression of signaling
ICG-001CBP/β-catenin interaction3 µM[8]
XAV939Tankyrase 1/211 nM (TNKS1), 4 nM (TNKS2)
KYA1797KWnt/β-catenin signaling0.75 µM (TOPflash assay)[9][10]
Nuclear Factor-kappa B (NF-κB) Pathway

The NF-κB pathway is a key regulator of the inflammatory response and is also implicated in cancer development. Isovitexin has demonstrated inhibitory effects on NF-κB signaling.[1][3][11][12]

CompoundTargetIC50 / EffectReference
Isovitexin NF-κB nuclear translocationInhibition[1][3]
BAY 11-7082IκBα phosphorylation10 µM[13]
BMS-345541IKK-1/24 µM (IKK-1), 0.3 µM (IKK-2)[9]
TPCA-1IKK-217.9 nM[9]

Visualizing Molecular Interactions and Experimental Design

To better understand the potential mechanisms of action of this compound/Isovitexin and the experimental approaches to confirm its targets, the following diagrams are provided.

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds Ras Ras RTK->Ras Activates IKK IKK RTK->IKK Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates ERK_n ERK1/2 ERK->ERK_n Translocates IkB IκB IKK->IkB Phosphorylates NFkB_complex NF-κB/IκB IKK->NFkB_complex Leads to degradation of IκB IkB->NFkB_complex Inhibits NFkB_n NF-κB NFkB_complex->NFkB_n NF-κB translocates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK_n->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression NFkB_n->Gene_Expression Activates MEK_inhibitors Trametinib Selumetinib MEK_inhibitors->MEK Isovitexin_IKK Isovitexin Isovitexin_IKK->IKK IKK_inhibitors BAY 11-7082 BMS-345541 IKK_inhibitors->IKK Isovitexin_MEK Isovitexin_MEK Isovitexin_MEK->MEK

Caption: MAPK/ERK and NF-κB signaling pathways with points of inhibition.

Experimental_Workflow cluster_discovery Discovery & Initial Screening cluster_in_vitro In Vitro Validation cluster_cellular Cellular Characterization cluster_in_vivo In Vivo Confirmation Natural_Product Natural Product Source (e.g., Plant Extract) Isolation Isolation & Purification of this compound/Isovitexin Natural_Product->Isolation In_Silico In Silico Screening (Molecular Docking, Virtual Screening) Isolation->In_Silico Hypothesis Generation Cell_Based_Assays Cell-Based Assays (Cell Viability, Apoptosis) Isolation->Cell_Based_Assays Initial Activity Biochemical_Assays Biochemical Assays (Kinase Assays, Binding Assays) In_Silico->Biochemical_Assays Guide for Enzymatic_Kinetics Enzymatic Kinetics (IC50, Ki determination) Biochemical_Assays->Enzymatic_Kinetics Enzymatic_Kinetics->Cell_Based_Assays Confirm Cellular Activity Pathway_Analysis Signaling Pathway Analysis (Western Blot, Reporter Assays) Cell_Based_Assays->Pathway_Analysis Target_Engagement Target Engagement Assays (Cellular Thermal Shift Assay) Pathway_Analysis->Target_Engagement Animal_Models Animal Models of Disease (e.g., Xenograft models) Target_Engagement->Animal_Models PK_PD Pharmacokinetics & Pharmacodynamics Animal_Models->PK_PD

References

Unveiling the Biological Potential of Isouvaretin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activity of Isouvaretin, a cytotoxic C-benzylflavanone, with related compounds. This report compiles available experimental data, details methodologies for key assays, and visualizes relevant biological pathways to offer a comprehensive overview of this compound's potential in cancer research.

Cytotoxic Profile of this compound and Related Flavanones

This compound, a C-benzylflavanone isolated from Uvaria chamae, has demonstrated notable cytotoxic activity against various cancer cell lines. Its biological action is best understood in comparison to its isomer, Uvaretin, and other related flavonoids. The following table summarizes the available in vitro cytotoxicity data for this compound and Uvaretin against the KB (nasopharyngeal carcinoma) and P-388 (leukemia) cell lines.

CompoundCell LineED50 (µg/mL)
This compound KB (in vitro)1.8
Uvaretin KB (in vitro)2.5
This compound P-388 (in vivo)-
Uvaretin P-388 (in vivo)-

ED50 (Effective Dose 50) is the concentration of a drug that gives half-maximal response.

Experimental Protocols

The evaluation of the cytotoxic activity of this compound and its analogs typically involves cell viability assays. A standard protocol for assessing cytotoxicity using a colorimetric assay is detailed below.

Cytotoxicity Assay Protocol: MTT Assay

This protocol is a widely used method to assess cell viability by measuring the metabolic activity of cells.

Materials:

  • Cancer cell lines (e.g., KB, P-388)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound and other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and other test compounds in the culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the various concentrations of the test compounds. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for another 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: After the 4-hour incubation with MTT, add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of untreated cells) x 100 The ED50 value is then determined by plotting the cell viability against the compound concentration.

Putative Signaling Pathways

While the precise signaling pathways affected by this compound have not been fully elucidated, its cytotoxic activity suggests potential interference with key pathways involved in cancer cell proliferation and survival. Based on the known mechanisms of other cytotoxic flavonoids, the following pathways are plausible targets.

putative_signaling_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Signal_Transduction Signal Transduction (e.g., MAPK, PI3K/Akt) Receptor->Signal_Transduction Apoptosis_Regulation Apoptosis Regulation (Bcl-2 family) Signal_Transduction->Apoptosis_Regulation Inhibition Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) Signal_Transduction->Transcription_Factors Cell_Death Cell_Death Apoptosis_Regulation->Cell_Death Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Gene_Expression->Signal_Transduction This compound This compound This compound->Receptor Inhibition? This compound->Signal_Transduction Inhibition This compound->Apoptosis_Regulation Activation

Caption: Putative signaling pathways targeted by this compound in cancer cells.

Experimental Workflow for Cytotoxicity Screening

The process of identifying and characterizing the cytotoxic properties of a novel compound like this compound follows a structured workflow, from initial extraction to detailed mechanistic studies.

cytotoxicity_workflow Start Start: Plant Material Extraction Extraction & Isolation of this compound Start->Extraction Initial_Screening Initial Cytotoxicity Screening (e.g., MTT Assay on one cell line) Extraction->Initial_Screening Dose_Response Dose-Response & ED50 Determination (Multiple Cell Lines) Initial_Screening->Dose_Response Comparative_Analysis Comparative Analysis (vs. Uvaretin, other flavonoids) Dose_Response->Comparative_Analysis Mechanism_Studies Mechanism of Action Studies (Apoptosis, Cell Cycle, Pathway Analysis) Comparative_Analysis->Mechanism_Studies End End: Lead Compound Identification Mechanism_Studies->End

Caption: Experimental workflow for cytotoxic drug discovery.

Concluding Remarks

This compound presents as a promising cytotoxic agent with potential for further development in cancer therapy. The available data indicates its efficacy against nasopharyngeal carcinoma and leukemia cell lines, warranting more extensive investigation. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to fully understand its mechanism of action. Furthermore, comprehensive comparative studies against a broader range of cancer cell lines and in vivo models are necessary to validate its therapeutic potential. The protocols and conceptual frameworks presented in this guide offer a foundation for such future investigations.

Isouvaretin in Combination Therapy: A Promising Strategy Against Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Preclinical evidence suggests that isouvaretin, a naturally occurring flavonoid, exhibits significant synergistic anticancer effects when combined with conventional chemotherapy agents, particularly platinum-based drugs like cisplatin and carboplatin. This combination approach has been shown to enhance the inhibition of cancer cell proliferation, induce programmed cell death (apoptosis), and arrest the cell cycle, offering a potential avenue to improve treatment efficacy for non-small cell lung carcinoma (NSCLC).

A key study investigating the effects of this compound in combination with cisplatin and carboplatin on the human NSCLC cell line A549 demonstrated a marked increase in therapeutic potency compared to single-agent treatments. The combination therapy led to a more pronounced inhibition of cancer cell growth, a significant increase in apoptosis, and a dramatic arrest of the cell cycle at the G2/M phase.[1]

Enhanced Cytotoxicity and Apoptosis

The synergistic effect of this compound with cisplatin and carboplatin is evident in its ability to potentiate the cytotoxic effects of these chemotherapeutic drugs. While specific IC50 values for the combination were not detailed in the primary study, the research highlighted a significantly more potent growth inhibition of A549 cancer cells with the combination treatment compared to the individual drugs.[1]

The combination therapy also demonstrated a remarkable increase in the induction of apoptosis. Treatment of A549 cells with this compound, cisplatin, or carboplatin alone induced a notable increase in apoptotic cells compared to the control group. However, the combination of this compound with either cisplatin or carboplatin resulted in a substantially higher percentage of apoptotic cells, indicating a strong synergistic interaction in triggering cancer cell death.[1]

Cell Cycle Arrest at G2/M Phase

One of the key mechanisms underlying the enhanced anticancer activity of the combination therapy is its profound impact on the cell cycle. The combination of this compound with cisplatin or carboplatin led to a dramatic accumulation of cells in the G2/M phase of the cell cycle.[1] This suggests that the combination therapy effectively halts cell division, preventing the proliferation of cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study on A549 NSCLC cells.

Table 1: Effect of this compound in Combination with Cisplatin and Carboplatin on Apoptosis in A549 Cells [1]

Treatment GroupConcentrationPercentage of Apoptotic Cells (Mean ± SD)
Control (DMSO)-5.2 ± 0.5%
This compound (IR)25 µM21.1 ± 1.5%
Cisplatin (CP)0.5 µM54.0 ± 2.1%
Carboplatin (CB)0.5 µM58.1 ± 3.4%
IR + CP25 µM + 0.5 µM78.1 ± 8.6%
IR + CB25 µM + 0.5 µM84.2 ± 3.2%

Table 2: Effect of this compound in Combination with Cisplatin and Carboplatin on Cell Cycle Distribution in A549 Cells [1]

Treatment GroupG1 Phase (%)S Phase (%)G2/M Phase (%)
Control58.127.69.1
This compound (25 µM)--32.5
Cisplatin (0.5 µM)--36.7
Carboplatin (0.5 µM)--49.2
This compound + Cisplatin--78.9
This compound + Carboplatin--84.1

Signaling Pathways and Mechanisms of Action

The synergistic anticancer effect of this compound in combination with platinum-based drugs is attributed to the modulation of several key signaling pathways. The combination therapy has been shown to induce disruption of the mitochondrial membrane potential and activate caspase-3 and caspase-9, key executioners of apoptosis.[2]

Isouvaretin_Cisplatin_Carboplatin This compound + Cisplatin/Carboplatin Mitochondria Mitochondrial Membrane Potential Disruption Isouvaretin_Cisplatin_Carboplatin->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1. Signaling pathway for apoptosis induction.

Detailed Experimental Protocols

The following are the detailed methodologies for the key experiments cited in the study of this compound in combination with cisplatin and carboplatin.

Cell Culture and Treatment

Human non-small cell lung carcinoma A549 cells were cultured in a suitable medium supplemented with fetal bovine serum and antibiotics. For the experiments, cells were treated with this compound (25 µM), cisplatin (0.5 µM), carboplatin (0.5 µM), or their combinations for 48 hours. A control group was treated with DMSO, the vehicle used to dissolve this compound.[1]

Cytotoxicity Assay (MTT Assay)

Cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. A549 cells were seeded in 96-well plates and treated with various concentrations of the drugs. After the treatment period, MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals. The crystals were then dissolved in a solubilization solution, and the absorbance was measured at a specific wavelength to determine the percentage of viable cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Apoptosis was quantified using an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit. A549 cells were treated as described above. After treatment, cells were harvested, washed, and resuspended in binding buffer. Annexin V-FITC and PI were added to the cell suspension, and the cells were incubated in the dark. The stained cells were then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Cell Cycle Analysis (Propidium Iodide Staining)

The cell cycle distribution was analyzed by flow cytometry using propidium iodide (PI) staining. A549 cells were treated with the respective drug combinations. After treatment, the cells were harvested, fixed in cold ethanol, and then treated with RNase A to remove RNA. The cells were then stained with PI solution. The DNA content of the stained cells was analyzed by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[1]

cluster_cell_culture Cell Culture & Treatment cluster_assays Analysis A549_seeding Seed A549 Cells Treatment Treat with this compound, Cisplatin/Carboplatin, or Combination A549_seeding->Treatment MTT MTT Assay (Cytotoxicity) Treatment->MTT Flow_Apoptosis Flow Cytometry (Apoptosis - Annexin V/PI) Treatment->Flow_Apoptosis Flow_CellCycle Flow Cytometry (Cell Cycle - PI) Treatment->Flow_CellCycle

Figure 2. Experimental workflow.

Conclusion

The combination of this compound with cisplatin or carboplatin demonstrates a powerful synergistic effect against non-small cell lung cancer cells in vitro. This combination therapy significantly enhances cytotoxicity, apoptosis, and cell cycle arrest compared to the individual anticancer agents. These findings provide a strong rationale for further preclinical and potentially clinical investigations into the use of this compound as an adjunct to conventional chemotherapy in the treatment of NSCLC. The detailed mechanisms and the potential for in vivo efficacy warrant further exploration to translate these promising preclinical results into improved cancer therapies.

References

Safety Operating Guide

Navigating the Safe Disposal of Isouvaretin in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. Isouvaretin, a chemical used in laboratory and manufacturing settings, requires specific disposal procedures due to its potential hazards. This guide provides essential, step-by-step information for the safe disposal of this compound, aligning with established safety protocols and regulatory guidelines.

Hazard Profile and Safety Precautions

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Therefore, preventing its release into the environment is a critical aspect of its disposal. Personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing, should be worn when handling this compound to avoid skin and eye contact.[1] Work should be conducted in a well-ventilated area, preferably within a fume hood, to prevent inhalation of any dust or aerosols.[1]

Quantitative Data Summary

For quick reference, the following table summarizes the key hazard classifications for this compound.

Hazard ClassificationCodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[1]
Acute Aquatic ToxicityH400Very toxic to aquatic life.[1]
Chronic Aquatic ToxicityH410Very toxic to aquatic life with long lasting effects.[1]

Step-by-Step Disposal Protocol

The primary directive for this compound disposal is to entrust it to an approved waste disposal plant.[1] The following steps outline the process for preparing this compound waste for collection by a certified hazardous waste management service.

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container for this compound and its contaminated materials. The label should include the chemical name, hazard symbols (toxic, environmental hazard), and the date of accumulation.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Containerization:

  • Use a chemically resistant, leak-proof container with a secure lid for collecting solid and liquid this compound waste.

  • For liquid waste (e.g., solutions containing this compound), ensure the container is compatible with the solvent used.

  • For solid waste (e.g., contaminated labware, PPE), double-bag the materials in clearly marked hazardous waste bags before placing them in the designated container.

3. Spill Management and Decontamination:

  • In the event of a spill, prevent further spread by containing the material with an absorbent, non-combustible material like sand or vermiculite.[1]

  • Collect the spilled material and absorbent into the designated this compound waste container.[1]

  • Decontaminate the spill area and any affected equipment by scrubbing with a suitable solvent (e.g., alcohol), and collect the cleaning materials as hazardous waste.[1]

4. Storage Pending Disposal:

  • Store the sealed this compound waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]

  • The storage area should be clearly marked as a hazardous waste accumulation point.

5. Scheduling Professional Disposal:

  • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

  • Provide the waste manifest with accurate information about the chemical and its quantity.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Isouvaretin_Disposal_Workflow cluster_preparation Waste Preparation cluster_handling Handling & Storage cluster_disposal Final Disposal A Identify & Segregate This compound Waste B Select & Label Appropriate Waste Container A->B C Collect Waste (Solid & Liquid) B->C D Manage Spills & Decontaminate E Securely Seal Container C->E D->C Spill Residue F Store in Designated Hazardous Waste Area E->F G Arrange for Professional Waste Collection F->G H Transport to Approved Waste Disposal Plant G->H

This compound Disposal Workflow

This procedural guidance is intended to provide a clear and actionable plan for the safe and compliant disposal of this compound. Always consult your institution's specific safety protocols and your local regulations for hazardous waste management.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.